Product packaging for Triethylene glycol monoethyl ether(Cat. No.:CAS No. 112-50-5)

Triethylene glycol monoethyl ether

Cat. No.: B092558
CAS No.: 112-50-5
M. Wt: 178.23 g/mol
InChI Key: WFSMVVDJSNMRAR-UHFFFAOYSA-N
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Description

Historical Perspectives on Glycol Ether Research Trajectories

The investigation of glycol ethers dates back to the early 20th century, with the commercial introduction of products like "Cellosolve" in 1924 by the Carbide & Carbon Chemicals Corporation. wikipedia.org This early research was primarily driven by the need for effective and economical solvents for various industrial applications, including for gums, resins, and cellulose (B213188) esters. wikipedia.org Over the decades, the family of glycol ethers expanded to include a wide array of compounds with varying chain lengths and ether substituents. nih.gov

A significant shift in the research trajectory occurred as scientific understanding of the toxicological profiles of different glycol ethers evolved. nih.govresearchgate.net Historically, ethylene (B1197577) glycol ethers (E-series) were more widely used; however, studies began to indicate potential adverse health effects associated with some of these compounds. researchgate.net This led to a gradual but steady shift towards the use of propylene (B89431) glycol ethers (P-series), which were generally found to exhibit a more favorable toxicological profile. nih.govresearchgate.net This transition reflects a broader trend in chemical research and industry towards the development and application of safer alternatives.

Evolution of Scientific Understanding Regarding Triethylene Glycol Monoethyl Ether and Analogous Compounds

The scientific understanding of this compound and its analogs has progressed significantly from basic characterization to in-depth studies of their physicochemical properties and interactions at a molecular level. Early research focused on determining fundamental properties such as boiling point, density, and solubility.

Subsequent research delved into more complex aspects, including their metabolic pathways. Studies have shown that a primary metabolic route for compounds like triethylene glycol monomethyl ether involves oxidation via alcohol dehydrogenase, leading to the formation of an alkoxy acid. nih.gov Another significant metabolic pathway is O-dealkylation by P-450 mixed-function oxidases, which results in the formation of triethylene glycol. nih.gov

The understanding of the structure-property relationships within the glycol ether family has also matured. For instance, the number and position of ethylene glycol units on a molecule have been shown to influence properties such as film orientation and chemiresistive sensor responses. researchgate.net This detailed molecular-level understanding is crucial for the rational design of new materials with specific functionalities.

Current Research Landscape and Emerging Academic Inquiry for this compound

The current research landscape for this compound and its derivatives is diverse and expanding into novel areas of inquiry. Academic research continues to explore its fundamental properties and applications while also investigating its potential in advanced materials and technologies.

One active area of research is the use of this compound in the development of new polymers and materials with tailored properties. For example, it has been used in the synthesis of conductive polythiophenes that exhibit high stability in their doped state, suggesting potential applications in organic electronics. psu.eduresearchgate.net Researchers are also investigating its use in modifying materials for applications such as redox flow batteries and as a component of polymeric electrolytes for electrochemical devices. sigmaaldrich.com

Furthermore, its properties as a hydrophilic and chemically stable monomer make it a subject of interest in polymer chemistry. specialchem.com Its ability to act as a humectant and emulsifier continues to be explored in the context of personal care product formulations. chemimpex.com The compound's role as a solvent in various chemical reactions and industrial processes also remains an area of active investigation, with a focus on optimizing reaction conditions and understanding its interactions with other chemical species.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H18O4 nih.gov
Molecular Weight 178.23 g/mol nih.gov
Appearance Colorless liquid nih.gov
Boiling Point 255 °C inchem.org
Melting Point -19 °C inchem.org
Density 1.02 g/mL inchem.org
Refractive Index 1.436 at 25 °C nih.gov
Flash Point 135 °C (open cup) inchem.org
Vapor Pressure 0.3 Pa at 20 °C inchem.org
Solubility in Water Very good inchem.org

Spectroscopic Data for this compound

Spectroscopic TechniqueKey FeaturesSource
¹H NMR Provides information on the proton environment in the molecule. chemicalbook.com
¹³C NMR Provides information on the carbon skeleton of the molecule. chemicalbook.com
Mass Spectrometry Shows a molecular ion peak corresponding to the compound's molecular weight. ufz.de
Infrared (IR) Spectroscopy Shows characteristic absorption bands for O-H, C-H, and C-O functional groups. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O4<br>C8H18O4<br>CH3CH2(OCH2CH2)3OH B092558 Triethylene glycol monoethyl ether CAS No. 112-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-ethoxyethoxy)ethoxy]ethanol
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InChI

InChI=1S/C8H18O4/c1-2-10-5-6-12-8-7-11-4-3-9/h9H,2-8H2,1H3
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InChI Key

WFSMVVDJSNMRAR-UHFFFAOYSA-N
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Canonical SMILES

CCOCCOCCOCCO
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Molecular Formula

C8H18O4, Array
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DSSTOX Substance ID

DTXSID3024368
Record name 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol
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Molecular Weight

178.23 g/mol
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Physical Description

Ethoxy triglycol is an odorless colorless liquid. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [ICSC] Odorless; [HSDB], COLOURLESS HYGROSCOPIC LIQUID.
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Boiling Point

493 °F at 760 mmHg (USCG, 1999), 256 °C, 255 °C
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Flash Point

275 °F (USCG, 1999), 275 °F (Open cup) /From table/, 275 °F (135 °C) (OPEN CUP), 135 °C o.c.
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Solubility

Miscible with most organic solvents., In water, miscible, Solubility in water: very good
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Density

1.02 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.018 at 25 °C/4 °C, Bulk density: 8.5 lb/gal at 20 °C, Relative density (water = 1): 1.02
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Vapor Density

Relative vapor density (air = 1): 6.2
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Vapor Pressure

0.00224 [mmHg], % in saturated air at 25 °C: 0.0026. 1 ppm = 7.29 mg/cu m; 1 mg/L = 137.2 ppm at 25 °C 760 mm Hg. VP: less than 0.01 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.3
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Color/Form

Colorless liquid

CAS No.

112-50-5
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Melting Point

-1.7 °F (USCG, 1999), -18.7 °C, -19 °C
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Toxicological Assessment and Mechanistic Studies of Triethylene Glycol Monoethyl Ether

Developmental Toxicity Investigations

Prenatal Exposure Outcomes and Fetal Development Anomalies

Investigations into the developmental toxicity of glycol ethers have revealed varying profiles among the different compounds in this chemical family. While extensive research has been conducted on compounds like ethylene (B1197577) glycol monoethyl ether (EGEE), data specific to triethylene glycol monoethyl ether is more limited. Studies on related compounds, however, provide a basis for understanding potential effects. For instance, prenatal exposure to ethylene glycol monoethyl ether in animal models has been shown to produce embryo lethality and malformations. nih.gov In contrast, diethylene glycol monoethyl ether (DEGEE) did not produce detectable embryotoxic, fetotoxic, or teratogenic effects in similar experimental models. nih.gov

Research on triethylene glycol dimethyl ether (triEGdiME), a structurally related compound, found that oral administration to pregnant mice during major organogenesis resulted in adverse effects on fetal growth and morphological development. nih.gov Major malformations observed in these studies primarily affected the development of the neural tube, craniofacial structures, and the axial skeleton. nih.gov

Skeletal Variations and Growth Retardation in Experimental Models

Experimental studies have identified skeletal variations and growth retardation as significant outcomes of prenatal exposure to certain glycol ethers. In studies involving triethylene glycol dimethyl ether (triEGdiME), a significant reduction in average fetal body weight per litter was observed. nih.gov Furthermore, developmental effects noted in the offspring of rats and rabbits treated with a related compound, triethylene glycol monomethyl ether (TGME), included skeletal variants and decreased body weight gain. psu.edu Similarly, prenatal exposure to ethylene glycol monoethyl ether (EGEE) in rats led to significantly reduced fetal body weights. nih.gov Pups prenatally exposed to EGEE also developed kinked tails, a gross abnormality that appeared postnatally. nih.gov

Comparative Developmental Toxicity Profiles of this compound and Related Glycol Ethers

The developmental toxicity of glycol ethers varies significantly with their chemical structure. Generally, ethylene glycol monoethers exhibit greater acute toxicity than the corresponding diethylene glycol monoethers in both rats and mice. ecetoc.org

In a comparative study, ethylene glycol monoethyl ether (EGEE) and its acetate (B1210297) (EGEEA) were applied cutaneously to pregnant rats. nih.gov Both compounds caused a reduction in maternal body weight, completely resorbed litters, fewer live fetuses per litter, and significantly reduced fetal body weights. nih.gov Visceral malformations and skeletal variations were also significantly increased in the EGEE and EGEEA groups. nih.gov In stark contrast, diethylene glycol monoethyl ether (diEGEE), which is more structurally similar to this compound, did not produce any detected embryotoxic, fetotoxic, or teratogenic effects in the same experimental setup. nih.gov This suggests that the addition of ethylene glycol units can modify the toxicological profile of the substance. Similarly, studies on triethylene glycol monomethyl ether (TGME) indicate it is a developmental toxicant, with effects including skeletal variants and decreased body weight gain observed in offspring. psu.edu

Table 1: Comparative Developmental Toxicity of Select Glycol Ethers in Rats

Compound Route Observed Developmental Effects Reference
Ethylene Glycol Monoethyl Ether (EGEE) Cutaneous Reduced live fetuses, reduced fetal body weight, visceral malformations, skeletal variations. nih.gov
Ethylene Glycol Monoethyl Ether Acetate (EGEEA) Cutaneous Reduced live fetuses, reduced fetal body weight, visceral malformations, skeletal variations. nih.gov
Diethylene Glycol Monoethyl Ether (diEGEE) Cutaneous No embryotoxic, fetotoxic, or teratogenic effects detected. nih.gov

| Triethylene Glycol Monomethyl Ether (TGME) | Oral | Skeletal variants, decreased body weight gain. | psu.edu |

Reproductive System Effects and Gonadal Pathology

Testicular Morphology and Function in in vivo Studies

The testes are recognized as target organs for the toxic effects of certain glycol ethers. nih.govresearcherslinks.com Exposure to ethylene glycol monomethyl ether (EGME), for example, is known to cause testicular toxicity. cabidigitallibrary.org Studies on EGME in rats have shown decreased weight and size of testes and epididymides, which correlated with tubular atrophy of the testes. cabidigitallibrary.org Less severe changes included Sertoli cell vacuolation and degeneration and depletion of elongating spermatids. cabidigitallibrary.org

Ethylene glycol monoethyl ether (EGEE) has been shown to produce damage of an identical nature to EGME, though a larger dose was required to elicit an equivalent level of severity. researchgate.netscispace.com The primary site of damage was identified as the primary spermatocytes undergoing meiotic maturation and division. researchgate.netscispace.com In contrast to these findings for some of the shorter-chain glycol ethers, studies on diethylene glycol monoethyl ether (DEGEE) indicated it is without adverse effects on fertility and reproductive performance in mice, despite a decrease in cauda epididymal sperm motility in F1 males at the highest dose tested. nih.gov

Spermatogenesis and Fertility Assessments

Effects on spermatogenesis are a key concern with some glycol ethers. Ethylene glycol monomethyl ether (EGME) is known to target spermatocytes within a short time of dosing, and with continued exposure, leads to progressive depletion and/or degeneration of subsequent cell types like round and elongating spermatids. cabidigitallibrary.org This results in a dose-related decrease in total sperm count and sperm viability. cabidigitallibrary.orgresearchgate.net In rats, EGME induced a dose-related decrease in fertility and, at higher doses, complete sterility. nih.gov

Studies on ethylene glycol monoethyl ether (EGEE) in adult rats demonstrated a significant decrease in the populations of haploid cells (spermatids) and an increase in diploid and tetraploid cells in the testes. researchgate.net This indicates a disruption of the normal process of spermatogenesis. In contrast, diethylene glycol monoethyl ether (DEGEE) had no effect on reproduction in either the F0 or F1 generation of mice in a continuous breeding study. nih.gov

Table 2: Effects of Glycol Ether Exposure on Male Reproductive Parameters

Compound Animal Model Key Findings Reference
Ethylene Glycol Monomethyl Ether (EGME) Rat Decreased testes/epididymides weight, testicular tubular atrophy, decreased sperm count and motility, decreased fertility index. cabidigitallibrary.org
Ethylene Glycol Monoethyl Ether (EGEE) Rat Damage to primary spermatocytes, decreased haploid cell populations in testes. researchgate.netscispace.comresearchgate.net

| Diethylene Glycol Monoethyl Ether (DEGEE) | Mouse | No adverse effects on fertility or reproductive performance; decreased sperm motility in F1 males at high doses. | nih.gov |

Systemic Organ Toxicity and Histopathological Alterations

Exposure to certain glycol ethers can lead to systemic organ toxicity, with the liver being one of the target organs.

High doses of some glycol ethers have been associated with an increase in liver weight, which is often interpreted as an adaptive change in the absence of pathological findings. ecetoc.org However, more severe hepatic effects have been noted with certain congeners.

In a 13-week drinking water study with triethylene glycol monomethyl ether (TGME) in rats, statistically significant changes in relative liver weight were observed. nih.gov Histopathological examination revealed hepatocellular cytoplasmic vacuolization. nih.gov Similarly, chronic exposure to glycol ethers in humans may lead to hepatic histologic changes. nih.gov Animal studies have also reported hemangiosarcoma of the liver in male mice exposed to 2-butoxyethanol. epa.gov

It is important to note that not all glycol ethers exhibit significant hepatotoxicity. For example, a study on workers exposed to ethylene glycol monoethyl ether acetate (EGEEA) did not find it to be a hepatotoxin in that specific workplace setting. nih.gov

Table 2: Hepatic Effects of Selected Glycol Ethers

Glycol Ether Observed Hepatic Effects
Triethylene Glycol Monomethyl Ether (TGME) Increased relative liver weight, Hepatocellular cytoplasmic vacuolization nih.gov
2-Butoxyethanol Hemangiosarcoma of the liver (in male mice) epa.gov
Ethylene Glycol Monoethyl Ether Acetate (EGEEA) No significant hepatotoxicity observed in an occupational study nih.gov

Renal Effects and Kidney Pathology

In studies involving lethal doses of this compound (TGEE), congestion of the kidneys has been observed. nih.gov While some glycol ethers are associated with kidney function changes, the primary toxic effects of ethylene glycol ethers are typically related to other systems. scbt.comecetoc.org For instance, the metabolism of ethylene glycol can lead to the formation of calcium oxalate (B1200264) crystals, which contribute to acute tubular necrosis and renal failure. nih.gov However, studies on triethylene glycol (TEG), a related compound, showed that while high oral doses in rats resulted in increased relative kidney weight and changes in urine volume and pH, they did not cause the severe hepatorenal injury characteristic of lower glycol homologues like ethylene glycol. nih.gov This suggests that the renal effects of TGEE may be less severe than those of some other glycol derivatives.

Neurological Systemic Toxicity Assessments

The principal clinical signs of acute intoxication with glycol ethers in animals are consistent with the non-specific central nervous system (CNS) depression commonly seen with organic solvents. ecetoc.org While there is a concern for the potential of developmental neurotoxicity with some ethylene glycol ethers, specific neurotoxicity testing on higher congeners like diethylene or triethylene glycol ethers is not widely available. epa.gov For example, studies on ethylene glycol monoethyl ether (EGEE) in rats showed statistically significant changes in motor function and activity tests following prenatal exposure. epa.gov However, it is noted that data on a series of glycol ethers has not resulted in the observation of neurologic effects similar to those seen with ethylene glycol monomethyl ether (EGME) for any other glycol ether. epa.gov

Dermal and Ocular Irritation and Absorption Dynamics

Cutaneous Exposure Pathways and Dermal Penetration Rates

Glycol ethers have the potential to penetrate the skin, making it a significant potential route of exposure. ecetoc.org In vitro studies on human skin have been used to determine the diffusion rate of related compounds. For instance, triethylene glycol monomethyl ether (TGME) was found to have a diffusion rate of 34 µg/sq cm/hr through human epidermis. nih.gov Studies comparing various glycol ethers have shown that the degree of penetration varies with the chemical structure. ecetoc.orgnih.gov The permeability of skin can be influenced by factors such as hydration, which can swell the corneocytes and loosen the intercellular lipid packing, thereby decreasing the diffusional resistance. nih.gov In vitro studies using the Franz cell method with human skin are a common way to calculate skin permeation profiles for glycol ethers. nih.gov

Localized Skin Irritation and Systemic Absorption Consequences

This compound is generally not considered a primary skin irritant based on animal models. nih.govscbt.com In a study on rabbits, TGEE was found to be not irritating, with only barely perceptible erythema observed in some subjects after 24 hours, which resolved without edema. nih.gov The mean primary irritation score was very low. nih.gov However, prolonged or repeated exposure to glycol ethers may lead to more severe skin irritation due to their solvent properties, potentially causing dryness or cracking. ecetoc.orginchem.org

Despite its low irritation potential, skin contact with TGEE may lead to systemic effects following absorption. scbt.comscbt.com Entry through broken or irritated skin can lead to systemic injury. scbt.comscbt.com While there is no evidence from animal or human observations that glycol ethers are skin sensitizers, absorption through the skin can contribute significantly to total systemic exposure. ecetoc.org

Table 1: Dermal Irritation Study of TGEE in Rabbits

Observation TimeErythema Score (Mean)Edema Score (Mean)Primary Irritation Score (Mean)
24 hours0.3300.17
72 hours00Not Reported

Data based on a study where 0.5 mL of TGEE was applied to intact and abraded skin of rabbits for 24 hours. Scores are based on the Consumer Product Safety Act, Title 16 CFR 1500.42. nih.gov

Ocular Surface Responses and Irritation Potentials

This compound is considered to be a mild eye irritant. nih.gov In an acute eye irritation study with rabbits, instillation of TGEE into the conjunctival sac resulted in conjunctival redness, chemosis, and/or discharge in all animals at 24 hours. nih.gov These effects had completely resolved in some of the rabbits by 72 hours. nih.gov Importantly, no corneal opacity or iris lesions were observed at any point during the study. nih.gov While direct contact may cause transient discomfort, such as tearing or redness similar to windburn, it is not expected to cause significant corneal injury. scbt.comnih.gov

Table 2: Ocular Irritation Study of TGEE in Rabbits

Observation TimeConjunctival RednessChemosisDischargeIris LesionsCorneal Opacity
24 hoursPresent (Score 1 or 2)Present (Score 1 or 2)Present (Score 1 or 2)Absent (Score 0)Absent (Score 0)
72 hoursResolved in some animalsResolved in some animalsResolved in some animalsAbsent (Score 0)Absent (Score 0)

Data based on a study where 0.1 mL of TGEE was instilled into the eyes of New Zealand white rabbits. Observations were graded according to the Consumer Product Safety Act, Title 16 CFR 1500.42. nih.gov

Hematopoietic System Impact Analysis

The toxicological profile of glycol ethers shows that some compounds in this family can have effects on the hematopoietic system. Specifically, exposure to ethylene glycol methyl and ethyl ethers has been linked to anemia, granulocytopenia, and leukopenia in humans. ecetoc.org A case study of workers exposed to ethylene glycol monomethyl ether (EGME) through skin contact reported abnormally low white blood cell counts with relative lymphocytosis. nih.gov However, studies on triethylene glycol (TEG) in rats showed that while there was a decrease in hemoglobin concentration and hematocrit, this was likely due to hemodilution following the absorption of large doses and not indicative of direct hematopoietic toxicity. nih.gov There is limited evidence to suggest that TGEE itself has a significant direct impact on the hematopoietic system in a manner similar to the shorter-chain glycol ethers. ecetoc.org

In vitro Hemopoietic Cell Line Studies

The in vitro toxicity of ethylene glycol ethers has been evaluated using various hemopoietic cell lines, including those from human, rat, and mouse origins. nih.gov These studies have encompassed both growth-factor-dependent and leukemic cell lines to determine the cytotoxic potential of these compounds. nih.gov

Research has shown that several ethylene glycol ethers, notably ethylene glycol monobutyl ether (EGBE), are considered hemopoietic toxins based on the concentrations that cause a 50% reduction in cell viability (IC50). nih.gov For instance, EGBE was identified as the most potent toxin against the human promyelocytic cell line, NB4, with an IC50 of 5 mM after 6 hours of exposure, which decreased to 0.1 mM after 96 hours. nih.gov Similarly, its IC50 for the factor-dependent cell line DA1 was 80 µM after 48 hours. nih.gov

The toxic effects of these ethers were observed to increase linearly with time. nih.gov Interestingly, factor-dependent cell lines did not show significantly greater sensitivity compared to leukemic cell lines. nih.gov The toxicity of ethylene glycol ethers was also confirmed through colony-forming unit (CFU-C) assays using human cord blood cells and in murine bone marrow long-term cultures, with IC50 values in the range of 5-10 mM. nih.gov Stromal cells within the adherent layer of these cultures demonstrated greater resistance to the toxic effects than the hemopoietic cells themselves. nih.gov

Chronic exposure to these compounds over a two-month period did not indicate any cumulative effects on the cellularity of the cultures. nih.gov This suggests the possibility that fibroblastic or macrophage cells may play a role in detoxifying the culture environment. nih.gov

Cell Line TypeSpeciesCompoundIC50Exposure Time
Human promyelocytic (NB4)HumanEGBE5 mM6 hours
Human promyelocytic (NB4)HumanEGBE0.1 mM96 hours
Factor-dependent (DA1)Not SpecifiedEGBE80 µM48 hours
Human cord blood (CFU-C)HumanEthylene Glycol Ethers5-10 mMNot Specified
Murine bone marrowMouseEthylene Glycol Ethers5-10 mMNot Specified

Erythrocyte Fragility and Blood Component Alterations

Exposure to certain ethylene glycol ethers is known to induce hemolytic anemia in some animal species. epa.gov The in vivo effects are often preceded by swelling and morphological changes in erythrocytes. epa.gov The primary mechanism for this toxicity is the metabolism of ethylene glycol ethers to their corresponding alkoxyacetic acids. epa.govnih.gov For example, ethylene glycol monobutyl ether (EGBE) is metabolized to butoxyacetic acid (BAA), which has been shown to be the more potent hemolytic agent. epa.gov In vitro studies have demonstrated that while EGBE has minimal direct effects, BAA causes time- and concentration-dependent swelling, reduced deformability, and ultimately, hemolysis of erythrocytes. epa.gov

Studies have shown a strong correlation between the cholesterol content of the red blood cell membrane and its osmotic fragility. nih.gov A decrease in membrane cholesterol leads to an increase in osmotic fragility, while an increase in cholesterol has the opposite effect. nih.gov This relationship highlights the stabilizing role of cholesterol in the erythrocyte membrane. nih.gov

Alterations in blood components are a key indicator of the hematotoxicity of glycol ethers. Administration of compounds like ethylene glycol monomethyl ether (EGME) and ethylene glycol monoethyl ether (EGEE) has been shown to cause bone marrow hemorrhage, hypocellularity, and suppression of erythropoiesis in animal models. epa.gov

CompoundEffect on ErythrocytesKey Metabolite
Ethylene Glycol Monobutyl Ether (EGBE)Swelling, morphological alterations, hemolysis (in vivo)Butoxyacetic Acid (BAA)
Butoxyacetic Acid (BAA)Swelling, decreased deformability, hemolysis (in vitro)N/A

Comparative Hematotoxicity of Glycol Ethers

The hematotoxicity of ethylene glycol ethers varies depending on the length of the alkyl chain. epa.gov While ethylene glycol monomethyl ether (EGME) primarily affects the reproductive, developmental, and immune systems, increasing the alkyl chain length tends to decrease these toxicities but increase hemolytic activity. epa.gov Consequently, ethylene glycol monobutyl ether (EGBE) is considered the most potent hemolytic agent in this class of compounds. epa.gov

A comparison of the bone marrow toxicity of the three major ethylene glycol ethers revealed the following order of potency: EGME > EGEE > EGBE, with EGBE showing relatively low activity in this regard. epa.gov However, structure-hemolysis relationship studies have demonstrated that butoxyacetic acid (BAA), the metabolite of EGBE, is the most efficacious of all alkoxyacetic acids in causing hemolysis. epa.gov The presence and position of the ether linkage are critical factors in determining the hematotoxicity of these compounds. epa.gov

In contrast to ethylene glycol ethers, propylene (B89431) glycol ethers with the alkoxy group in the primary position exhibit a different toxicity profile, with the primary target organs being the liver and kidney rather than the hematopoietic system. ecetoc.org

Glycol EtherPrimary Toxic EffectRelative Potency (Bone Marrow Toxicity)
Ethylene Glycol Monomethyl Ether (EGME)Reproductive, developmental, immune, bone marrowHigh
Ethylene Glycol Monoethyl Ether (EGEE)Bone marrowMedium
Ethylene Glycol Monobutyl Ether (EGBE)HemolysisLow

Environmental Fate, Transport, and Ecotoxicological Investigations of Triethylene Glycol Monoethyl Ether

Biodegradation Pathways and Kinetics

The breakdown of triethylene glycol monoethyl ether in the environment is primarily driven by microbial activity. The rate and extent of this degradation are influenced by the presence of oxygen and the specific environmental matrix.

Aerobic Biodegradation in Aqueous Environments

Under aerobic conditions, such as those found in surface waters, this compound is subject to biodegradation. Studies have shown that its degradation can be significant, although the kinetics can vary. For instance, one study reported degradation ranges from 1% to 100% over a period of 5 to 20 days. nih.gov Another study focusing on the broader category of di- and triethylene glycols indicated that they are partially to completely removed from river water within 7 days at a temperature of 20°C.

The rate of aerobic biodegradation is a critical factor in determining the persistence of this compound in aquatic systems. The following table summarizes reported biodegradation data.

Time (days)Biodegradation PercentageCompound
51% - 38%This compound
1090%This compound
1594%This compound
20100%This compound

Table 1: Aerobic Biodegradation of this compound in Aqueous Environments. Data sourced from PubChem CID 8190. nih.gov

Anaerobic Biotransformation Processes

Information regarding the anaerobic biodegradation of this compound is less abundant in scientific literature. However, studies on related compounds provide some insights. For instance, high boiling ethylene (B1197577) glycol ethers are generally expected to undergo complete biodegradation under anaerobic conditions, with estimated half-lives ranging from one to three weeks. psu.edu Research on the anaerobic digestion of the parent compound, triethylene glycol, has demonstrated that it can be metabolized by microbial communities. nih.gov The degradation of triethylene glycol in anaerobic bioreactors has been shown to produce intermediates such as acetate (B1210297) and ethanol. While these findings suggest that anaerobic biotransformation of this compound is possible, further research is needed to delineate the specific pathways and kinetics.

Microbial Degradation Mechanisms and Metabolite Identification

The microbial degradation of this compound is believed to proceed through two primary metabolic pathways. nih.govnih.gov The principal mechanism involves the oxidation of the terminal alcohol group by alcohol dehydrogenase, leading to the formation of the corresponding alkoxy acid. A secondary pathway involves the O-dealkylation of the ether linkage by P-450 mixed-function oxidases, which results in the formation of triethylene glycol. nih.govnih.gov This triethylene glycol can then be further oxidized to a carboxylic acid. nih.govnih.gov

For the closely related compound, triethylene glycol monomethyl ether (TGME), the primary metabolite has been identified as 2-[2-(2-methoxyethoxy)ethoxy]acetic acid. scbt.com By analogy, the principal metabolite of this compound is expected to be 2-[2-(2-ethoxyethoxy)ethoxy]acetic acid. Studies on the degradation of ethylene glycol and diethylene glycol monoethyl ethers by Pseudomonas species have identified ethoxyacetic acid and ethoxyglycoxyacetic acid as metabolic products, further supporting the proposed oxidative pathway.

Biodegradation in Soil and Sediment Compartments

The biodegradation of this compound is also expected to occur in soil and sediment. Based on its rapid biodegradation in aqueous environments, it is anticipated that the compound will also be readily degraded by soil microorganisms. However, specific quantitative data on its biodegradation rates in soil and sediment are limited. The mobility of the compound in soil, as discussed in the following section, suggests that it has the potential to leach into groundwater before complete degradation can occur in the upper soil layers.

Environmental Mobility and Distribution in Geologic Media

The movement and distribution of this compound in the subsurface are largely governed by its interaction with soil and other geologic materials.

Soil Adsorption and Desorption Characteristics

This compound exhibits a low affinity for adsorption to soil particles. Its soil organic carbon-water (B12546825) partition coefficient (Koc) has been estimated to be 10. nih.gov This low Koc value indicates that the compound is not strongly bound to the organic matter in soil and is, therefore, considered to have very high mobility. nih.gov Consequently, when released to soil, this compound is expected to readily leach through the soil profile with percolating water, potentially reaching groundwater systems. The high water solubility of this compound further contributes to its mobility in the subsurface environment.

ParameterValueImplication
Soil Organic Carbon-Water Partition Coefficient (Koc)10 (estimated)Very High Mobility in Soil

Table 2: Soil Adsorption Characteristic of this compound. Data sourced from PubChem CID 8190. nih.gov

Groundwater Leaching and Transport Phenomena

This compound is expected to exhibit very high mobility in soil. nih.gov This behavior is indicated by its low estimated soil organic carbon-water partitioning coefficient (Koc). One structure estimation method predicts a Koc value of 10. nih.gov Other calculation methods estimate a Koc of 24. psu.edu According to a commonly used classification scheme, these low Koc values suggest a high potential for TGEE to leach from soil and enter groundwater systems. nih.gov The general high mobility of glycol ethers in groundwater further supports the potential for rapid transport away from a contamination source.

Table 1: Estimated Soil Adsorption and Mobility of this compound

Parameter Estimated Value Source Implication

Detection and Distribution in Surface Water Systems

Monitoring data has confirmed the presence of this compound in various water systems. In a large-scale study of samples from Superfund sites, TGEE was detected 20 times across approximately 300,000 groundwater, surface water, and soil samples. nih.gov The compound has also been identified, at unreported concentrations, in drinking water samples from several U.S. cities, including Cincinnati, OH (in 1978 and 1980), Philadelphia, PA (in 1976), and Ottumwa, IA (in 1976). nih.gov The U.S. Environmental Protection Agency (EPA) has also verified an analytical method for detecting various glycols, including triethylene glycol, in drinking water, surface water, and groundwater, partly due to their use as solvents and in hydraulic fracturing fluids. epa.gov

Volatilization and Atmospheric Dispersion

The physical and chemical properties of this compound indicate that volatilization and subsequent atmospheric dispersion are not significant environmental fate pathways.

Henry's Law Constant and Air-Water Exchange Dynamics

The Henry's Law constant for TGEE, which quantifies the partitioning of a chemical between air and water, is estimated to be very low. A fragment constant estimation method yields a value of 4.8 x 10⁻¹⁴ atm-m³/mol. nih.gov Another model-based estimate is 9.52 x 10⁻¹⁴ atm-m³/mol at 25°C. psu.edu These low values indicate that TGEE has a strong preference for the aqueous phase over the gas phase, and therefore, significant exchange from water to air is not expected. nih.gov

Table 2: Estimated Henry's Law Constant for this compound

Estimated Value (atm-m³/mol) Temperature (°C) Estimation Method Source
4.8 x 10⁻¹⁴ Not Specified Fragment Constant Estimation nih.gov

Volatilization from Soil and Water Surfaces

Consistent with its low Henry's Law constant, this compound is expected to be essentially nonvolatile from water surfaces. nih.gov Furthermore, based on its low vapor pressure of 0.01 mm Hg, TGEE is not expected to volatilize from dry soil surfaces. nih.gov Consequently, volatilization is not considered an important environmental fate process for this compound. nih.gov

Atmospheric Photodegradation Kinetics and Products

While TGEE is not highly volatile, any portion that does enter the atmosphere is expected to be degraded by reacting with photochemically-produced hydroxyl (OH) radicals. The half-life for vapor-phase TGEE in the atmosphere due to this reaction is estimated to be short. For the general category of high boiling glycol ethers, the atmospheric half-life is estimated to be between 2.4 and 2.5 hours. For the related compound, triethylene glycol monomethyl ether, the atmospheric half-life is estimated at 9.6 hours, suggesting that degradation via this pathway is a relatively rapid process. nih.gov The primary removal mechanism in the troposphere is initiated by these hydroxyl radicals. copernicus.orgnih.gov

Bioconcentration and Bioaccumulation Potentials in Aquatic and Terrestrial Biota

The potential for this compound to concentrate in living organisms is considered to be low. This is supported by multiple lines of evidence, including its octanol-water partition coefficient (log Kow) and estimated bioconcentration factor (BCF). nih.gov

The BCF, which measures the accumulation of a chemical in an organism from water, is estimated to be 3 for TGEE in fish. nih.gov A log BCF is estimated at approximately 0.50. psu.edu According to standard classification schemes, these BCF values suggest that the potential for bioconcentration in aquatic organisms is low. nih.gov This is further supported by a GESAMP (Group of Experts on the Scientific Aspects of Marine Environmental Protection) hazard profile, which gives TGEE a bioaccumulation score of 0, and notes its food chain concentration potential as "None". noaa.gov

The low potential for bioaccumulation is consistent with the compound's low lipophilicity, as indicated by its calculated octanol-water partition coefficient (log Kow), with reported values of -0.7 and -2.79. nih.gov

Table 3: Bioconcentration and Bioaccumulation Potential of this compound

Parameter Estimated Value Source Implication
Bioconcentration Factor (BCF) 3 nih.gov Low potential for bioconcentration
Log Bioconcentration Factor (Log BCF) ~0.50 psu.edu Low potential for bioconcentration
Log Octanol-Water Partition Coefficient (Log Kow/Pow) -0.7 to -2.79 nih.gov Low lipophilicity, low bioaccumulation potential

Bioconcentration Factor (BCF) Derivation and Interpretation

The bioconcentration factor (BCF) is a critical measure for assessing the potential of a chemical to accumulate in an organism from the surrounding environment. For this compound (TEGMEE), multiple lines of evidence indicate a low potential for bioconcentration in aquatic organisms.

The bioconcentration potential is considered low when the BCF is less than 100. uapinc.comusequantum.com An estimated BCF of 3 has been calculated for fish, a value that strongly suggests the potential for bioconcentration in aquatic organisms is low. nih.gov This estimation was derived using a regression equation based on an estimated log Kow (octanol-water partition coefficient) of -0.96. nih.gov Other predictions have calculated a log BCF of approximately 0.50, further supporting the low bioaccumulation potential. scbt.com The low bioconcentration potential is also inferred from its low log Pow (partition coefficient, n-octanol/water), which is estimated to be -0.6. uapinc.comusequantum.com

Bioaccumulation in Aquatic Organisms

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. The potential for this compound to bioaccumulate in aquatic life is considered limited. This is primarily attributed to its physicochemical properties, particularly its high water solubility and low octanol-water partition coefficient (log Kow of -0.96). scbt.comoecd.org Substances that are highly soluble in water tend to remain in the aqueous phase and are less likely to partition into the fatty tissues of organisms. oecd.orguapinc.com

Trophic Transfer Considerations

Trophic transfer refers to the movement of a substance through a food web. Given the low bioaccumulation and bioconcentration potential of this compound, the probability of it biomagnifying up the food web is minimized. boxa-solvents.com Because the substance does not significantly accumulate in the tissues of individual organisms at the base of the food chain, there is little potential for it to be transferred and concentrated at higher trophic levels. boxa-solvents.com

Aquatic and Terrestrial Ecotoxicity Assessments

Acute and Chronic Toxicity to Aquatic Organisms

Detailed research findings from acute toxicity tests are presented in the table below:

Table 1: Acute Aquatic Toxicity of this compound
Test Species Endpoint Exposure Duration Result (mg/L) Reference
Pimephales promelas (fathead minnow) LC50 96 hours > 10,000 uapinc.comoecd.org
Daphnia magna (water flea) LC50 48 hours > 10,000 uapinc.comusequantum.comoecd.orguapinc.com
Algae LC50 Not Specified > 10,000 (modeled) oecd.org
Brine shrimp TLm 24 hours Not Specified oecd.org

While acute toxicity is low, data on chronic toxicity is more limited. epa.gov The Interagency Testing Committee has previously noted a need for data on the chronic effects on fish, aquatic invertebrates, and algae. epa.gov

Effects on Microbial Communities in Environmental Systems

The effect of this compound on microbial communities varies with concentration. In the context of wastewater treatment, it is not expected to adversely affect sewage treatment microorganisms, with a reported IC50 greater than 10,000 mg/L. oecd.org The compound is also considered to be readily biodegradable. uapinc.comuapinc.com One study using filtered domestic wastewater as a seed showed progressive bio-oxidation over time: 8% after 5 days, 47% after 10 days, 63% after 15 days, and 71% after 20 days. mdma.ch

However, at much higher concentrations, this compound can exhibit biocidal properties. researchgate.netresearchgate.net In studies relevant to its use as a fuel system icing inhibitor, it was found to be generally biocidal to organisms such as Gliomastix sp., Candida sp., and Pseudomonas aeruginosa at aqueous concentrations between 10% and 17%. researchgate.netresearchgate.netbiodeterioration-control.com Its antimicrobial performance has been found to be roughly equivalent to that of Diethylene glycol monomethyl ether (DiEGME) and Triethylene glycol monomethyl ether (TriEGME). biodeterioration-control.comdtic.mil

Terrestrial Ecotoxicity Studies

There is a notable lack of available data regarding the specific ecotoxicological effects of this compound on terrestrial organisms. oecd.org Published studies and screening information data sets explicitly state that no data are available for its toxicity to soil-dwelling organisms, plants, or birds. oecd.org

While direct toxicity data is absent, information on its environmental fate suggests a high potential for mobility in soil, as indicated by an estimated soil/sediment partition coefficient (Koc) of 10. nih.govuapinc.com This high mobility implies that the substance is likely to leach from soil into groundwater rather than persisting in the terrestrial environment. nih.govuapinc.com Volatilization from moist or dry soil surfaces is also considered a possible fate process. championbrands.com One study examined the effects of general glycol deicers on terrestrial plants like rye grass and lettuce, but did not provide specific data for this compound. science.gov

Pharmacokinetics and Metabolic Profiling of Triethylene Glycol Monoethyl Ether

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Dermal Absorption Mechanisms and Rates in Biological Systems

Triethylene glycol monoethyl ether (TGEE) can be absorbed through the skin, a factor of significant interest in occupational health assessments. ecetoc.org The rate of dermal absorption is influenced by the molecular structure of the glycol ether. An increase in the number of ethylene (B1197577) glycol units or the length of the alkyl chain generally leads to a decreased rate of percutaneous absorption. scbt.com

In vitro studies using human epidermis have determined the penetration rate of TGEE to be 0.024 mg/cm²/hr. nih.gov Comparative studies have shown that the dermal absorption rates of triethylene glycol ethers, including TGEE, are considerably lower—by at least 100-fold—than their ethylene glycol monoalkyl ether counterparts. scbt.com For instance, the absorption rates for ethylene glycol monomethyl ether (EGME), ethylene glycol monoethyl ether (EGEE), and ethylene glycol monobutyl ether (EGBE) range from 214 to 2890 micrograms/cm²/hr. scbt.com

The effect of the number of ethylene glycol units on absorption appears to diminish as the chain length increases. scbt.com While tetraethylene glycol ethers are expected to be less permeable through the skin than triethylene glycol ethers, the difference in permeation may be slight. scbt.com The solvent vehicle can also impact absorption; for example, an aqueous mixture of butoxyethanol is absorbed more efficiently than the pure solvent. nih.gov This is attributed to the ability of glycol ethers to alter the lipid bilayer of the stratum corneum. nih.gov

Table 1: Comparative Dermal Absorption Rates of Glycol Ethers

Compound Absorption Rate (mg/cm²/hr)
This compound (TGEE) 0.024 nih.gov
2-Methoxyethanol (EM) 2.82 nih.gov
2-Ethoxyethanol (EE) 0.796 nih.gov
2-Butoxyethanol (EB) 0.198 nih.gov
2-(2-Methoxyethoxy)ethanol (DM) 0.206 nih.gov
2-(2-Ethoxyethoxy)ethanol (DE) 0.125 nih.gov

Systemic Distribution and Tissue Accumulation

Following absorption, glycol ethers are readily distributed throughout the body. ecetoc.org No significant accumulation of the parent compound has been observed. ecetoc.org In studies with the related compound triethylene glycol (TEG) in rats, increased kidney weight was observed at high doses, which was likely related to the renal excretion of the absorbed TEG and its metabolites. nih.gov

Biotransformation Pathways and Metabolite Formation

The primary metabolic pathway for this compound involves oxidation via alcohol dehydrogenase, leading to the formation of an alkoxy acid. nih.gov Another significant route of metabolism is O-dealkylation, an oxidation process mediated by P-450 mixed function oxidases, which results in the formation of triethylene glycol (TEG). ecetoc.orgnih.gov TEG can be further oxidized to a carboxylic acid. nih.gov

A key metabolite of the related compound, triethylene glycol monomethyl ether (TGME), is believed to be 2-[2-(2-methoxyethoxy)ethoxy] acetic acid. scbt.compsu.edu While ethylene glycol, a known kidney toxicant, has been identified as a minor metabolite of some glycol ethers in animal studies, it does not appear to be a major contributor to the toxicity of TGEE. scbt.com Studies with TGME in rats have shown that a small amount of methoxyacetic acid (MAA), a known reproductive toxicant, can be produced through the cleavage of the ether groups. researchgate.net The dominant metabolic pathway, however, is the oxidation of the terminal hydroxyl group to form an acid metabolite. researchgate.net

The initial steps of metabolism for many glycol ethers occur via cytosolic aldehyde dehydrogenase and alcohol dehydrogenase. nih.gov

Figure 1: Proposed Metabolic Pathways of this compound

Generated mermaid

Excretion Kinetics and Routes

The excretion of triethylene glycol and its metabolites is a crucial aspect of its pharmacokinetic profile. The primary route of elimination for many toxins and their metabolites is through the kidneys via urine. numberanalytics.com In studies with the related compound triethylene glycol monomethyl ether (TGME), metabolites were primarily excreted in the urine. researchgate.net The elimination of these metabolites was rapid, with half-lives of less than 4 hours for each. researchgate.net For triethylene glycol (TEG) administered orally to rats, dosage-related decreases in urine pH and increases in urine volume were observed, likely due to the renal excretion of absorbed TEG and its metabolites. nih.gov Other potential routes of excretion for chemical compounds include hepatobiliary excretion into feces, pulmonary excretion for volatile compounds, and dermal excretion. numberanalytics.com

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Model Development and Validation for this compound

Physiologically based pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion of chemical substances in the body. nih.govmdpi.com These models are built using physiological, biochemical, and anatomical data. mdpi.com The development of a PBPK model typically follows a "bottom-up" approach, where data from in vitro and animal studies are used to inform the model parameters, which is then scaled to humans. mdpi.comfrontiersin.org

While a specific, fully validated PBPK model for this compound was not detailed in the provided search results, the development and validation of PBPK models for other glycol ethers, such as ethylene glycol monomethyl ether (EGME) and ethylene glycol monoethyl ether (EGEE), have been established. nih.govnih.gov These models are used to estimate human-equivalent no-adverse-effect levels based on internal concentrations observed in animal studies. nih.gov

The general process for developing and validating a PBPK model involves:

Model Building: Gathering in vitro data on metabolism and partitioning, as well as physiological parameters for the species of interest. frontiersin.orgresearchgate.net

Model Qualification/Validation: Comparing the model's predictions with in vivo pharmacokinetic data. A model is often considered validated if its predictions are within a certain fold-error (e.g., 2-fold) of the observed data. frontiersin.org

Sensitivity and Uncertainty Analysis: Identifying the model parameters that have the most significant impact on the output and assessing the confidence in the model's predictions. frontiersin.org

PBPK models have been successfully developed and validated for a range of chemical compounds, demonstrating their utility in risk assessment. nih.govfrontiersin.orgresearchgate.net For instance, a rabbit PBPK/TK model showed good predictive capacity with an average 1.7-fold error for the pharmacokinetics of several compounds. nih.gov

Table of Compound Names

Compound Name Abbreviation
This compound TGEE
Ethylene glycol monomethyl ether EGME
Ethylene glycol monoethyl ether EGEE
Ethylene glycol monobutyl ether EGBE
Triethylene glycol TEG
Triethylene glycol monomethyl ether TGME
Methoxyacetic acid MAA
2-Methoxyethanol EM
2-Ethoxyethanol EE
2-Butoxyethanol EB
2-(2-Methoxyethoxy)ethanol DM
2-(2-Ethoxyethoxy)ethanol DE
2-(2-Butoxyethoxy)ethanol DB
Tetraethylene glycol ethers
Butoxyethanol
2-[2-(2-methoxyethoxy)ethoxy] acetic acid
Triethylene glycol monobutyl ether TGBE
Tetraethylene glycol methyl ether TetraME
Tetraethylene glycol butyl ether TetraBE
Propylene (B89431) glycol mono-methyl ether PGMME
Propylene glycol mono-methyl ether acetate (B1210297) PGMMEac
2-Propylene glycol 1-butyl ether 2PG1BE
Ethylene glycol dimethyl ether EGDME
Ethylene glycol diethyl ether EGDEE
Diethylene glycol dimethyl ether DEGDME
1-methoxypropan-2-ol PM
2-ethoxyethyl acetate EEAc
Ethylene glycol monoethyl ether acetate EGEEA
Diethylene glycol methyl ether DEGME
Diethylene glycol
Ethylene glycol
Acetone
Aluminum
Hydrogen
Perchloric acid
Glyceryl nitrate
Nitrogen
Ferrous sulfate
Methanol
Carbon dioxide
Phenoxyethanol
Phenoxyacetic acid
Dipropylene glycol methyl ether
Propyl acetate
1-propanol
Propionaldehyde
Propionic acid
Inulin
Caffeine
Ofloxacin
Theophylline
Paracetamol
Acyclovir
Genistein
Daidzein
Coumarin
Homosalate
Terephthalic acid TPA
5-hydroxymethylfurfural HMF
Furoic acid
2-ketoglutarate
Glycerol
Glycolic acid
Glyoxylate
2-phospho-glycerate
Tatronate semialdehyde
Pyruvate
Glycolaldehyde
Acetaldehyde
Acetyl-CoA
Glycolyl-CoA
(S)-tartronyl-CoA
Glycerate
Xylulose-5-phosphate Xylu5P
Glyceraldehyde-3-phosphate GA3P

Inter-species Extrapolation and Human Health Risk Prediction

The extrapolation of toxicokinetic data from animal models to humans is a critical step in predicting potential health risks associated with chemical exposure. For glycol ethers like this compound (TGEE), this process involves understanding species-specific differences in metabolism and disposition. While specific, comprehensive inter-species extrapolation models for TGEE are not extensively detailed in the available literature, general principles of glycol ether toxicology provide a framework.

The primary metabolic pathway for many glycol ethers involves oxidation to an alkoxy acid. oecd.org For TGEE, this would lead to the formation of 2-(2-(2-ethoxyethoxy)ethoxy)acetic acid. The rate of this conversion and subsequent elimination can vary between species, influencing systemic exposure and potential toxicity. Physiologically based pharmacokinetic (PBPK) models are instrumental in this extrapolation process. nih.gov These models integrate physiological parameters (like blood flow and tissue volumes) and biochemical data (like metabolic rates) to simulate the absorption, distribution, metabolism, and excretion of a chemical across different species. nih.gov By scaling these parameters allometrically, PBPK models can translate doses found to be safe in animals to toxicologically equivalent doses in humans. nih.gov

For risk assessment, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have utilized data from surrogate chemicals when data for a specific compound is limited. oecd.org For instance, data from triethylene glycol monomethyl ether (TGME) has been used to inform the risk evaluation for TGEE due to their structural similarity, differing by only a single methylene (B1212753) group. oecd.org This surrogate approach relies on the assumption of similar metabolic pathways and toxicological profiles. The confidence in such an approach is strengthened when the chemicals demonstrate a consistent pattern of low toxicity in comparable studies. oecd.org The goal of these extrapolation efforts is to determine potential risks to human health and establish whether further specific testing is required. epa.gov

Integration of in vitro and in vivo Toxicokinetic Data

Integrating data from both laboratory (in vitro) and whole-organism (in vivo) studies provides a more complete understanding of a chemical's toxicokinetic profile. This approach, often termed in vitro-to-in vivo extrapolation (IVIVE), is crucial for refining risk assessments. nih.gov

In vitro systems, such as human liver S9 fractions or cultured liver cells, can determine key metabolic parameters like the intrinsic clearance (CLint) of a parent compound. nih.gov For example, the in vitro rate of penetration of TGEE through human epidermis has been measured at 0.024 mg/cm²/h, providing specific data on one potential route of exposure. oecd.org Such studies help identify the primary metabolic pathways, which for TGEE include oxidation via alcohol dehydrogenase to form an alkoxy acid and O-dealkylation by P-450 mixed-function oxidases to form triethylene glycol (TEG). oecd.org

These in vitro-derived parameters can then be incorporated into toxicokinetic (TK) or PBPK models to simulate in vivo behavior. nih.govnih.gov This integration allows for the prediction of key in vivo metrics, such as plasma concentrations and urinary excretion of metabolites, which can then be compared against data from human or animal exposure studies to validate and refine the model. nih.govnih.gov

While high-throughput in vitro methods have been developed and are robust for many chemicals, discrepancies can arise, particularly for non-pharmaceutical, environmentally relevant chemicals. nih.gov For example, predictions for total clearance may be underestimated. nih.gov Therefore, combining experimental in vivo data with in vitro findings is essential for creating accurate and reliable toxicokinetic models for chemicals like TGEE. nih.gov This integrated approach helps to reduce uncertainty in risk assessments by providing a mechanistic basis for inter-species and dose-level extrapolations. nih.gov

Biomarker Development and Metabolic Profiling in Biological Samples

Identification of Exposure Biomarkers

Biomarkers of exposure are crucial for assessing human contact with chemicals in occupational or environmental settings. For glycol ethers, biological monitoring is often preferred over air monitoring due to the potential for significant skin absorption. nih.gov The ideal biomarkers are typically the parent compound measured in blood or, more commonly, its major metabolites quantified in urine. nih.gov

The primary metabolic pathway for TGEE is oxidation of the terminal alcohol group to a carboxylic acid. Therefore, the main metabolite and most direct biomarker of exposure is 2-(2-(2-ethoxyethoxy)ethoxy)acetic acid (EEEA) . This is analogous to other glycol ethers where the corresponding alkoxyacetic acid is the principal urinary metabolite. oecd.orgnih.govosti.govnih.gov For the related compound, triethylene glycol monomethyl ether (TGME), its corresponding acid, 2-[2-(2-methoxyethoxy)ethoxy] acetic acid, is the principal metabolite identified. oecd.org

Another potential metabolic pathway involves the cleavage of ether bonds, which could lead to the formation of other metabolites. For instance, studies on TGME have shown that small amounts of methoxyacetic acid (MAA) can be produced. researchgate.netnih.gov By analogy, TGEE metabolism might produce small quantities of ethoxyacetic acid (EAA), a known metabolite of shorter-chain glycol ethers like 2-ethoxyethanol. nih.govosti.gov The parent compound, TGEE, could also potentially be measured in blood or urine, though it is often present at much lower concentrations and for a shorter duration than its metabolites. nih.gov

Quantitative Analysis of Urinary and Blood Metabolites

Quantitative analysis of metabolites in biological fluids allows for an estimation of the absorbed dose of the parent compound. For glycol ethers, urine is the most common matrix for analysis due to the efficient excretion of the acidic metabolites. nih.govnih.gov

While specific quantitative data for TGEE in humans is sparse in the public literature, studies on analogous compounds provide insight into the expected metabolic profile. In studies with male rats given triethylene glycol monomethyl ether (TGME), the dominant metabolite was its corresponding carboxylic acid, 2-[2-(2-methoxyethoxy)ethoxy]acetic acid (MEEAA). researchgate.netnih.gov Following a 1000 mg/kg oral dose of TGME, the elimination of this metabolite was rapid, with a half-life of less than 4 hours. researchgate.netnih.gov

A minor but significant finding in the TGME rat study was the detection of methoxyacetic acid (MAA), which accounted for approximately 0.5% of the administered 1000 mg/kg dose. researchgate.netnih.gov This indicates that ether bond cleavage occurs, albeit to a small extent.

The table below presents data from a study on TGME in rats, which serves as a surrogate for TGEE. This illustrates the type of quantitative data generated in metabolic studies.

Table 1: Urinary Metabolites of Triethylene Glycol Monomethyl Ether (TGME) in Male Rats Data from a study evaluating metabolism following a single oral gavage dose.

Dose of TGME Major Metabolite (MEEAA) (% of Dose) Minor Metabolite (MAA) (% of Dose) Elimination Half-Life (MEEAA)
1000 mg/kg Dominant metabolite ~0.5% < 4 hours

Source: Adapted from studies on TGME metabolism in rats. researchgate.netnih.gov

For human exposure, analytical methods such as gas chromatography and liquid chromatography-mass spectrometry (LC-MS) are used to quantify these metabolites with high sensitivity and specificity. nih.govnih.gov The choice of collection and storage materials is also critical, as some plastics can adsorb glycol ethers, potentially leading to an underestimation of exposure. unil.ch

Correlation of Biomarkers with Toxicological Endpoints

A key goal of biomarker development is to link the measured levels of a biomarker to a specific biological effect or toxicological endpoint. For many glycol ethers, the acidic metabolites are considered the active toxicants responsible for adverse health effects. nih.govnih.gov

For example, with 2-ethoxyethanol, the testicular effects observed in rats are believed to result from tissue levels of its metabolite, ethoxyacetic acid (EAA). nih.gov Similarly, for ethylene glycol monomethyl ether (EGME), its toxicity is attributed to its primary metabolite, methoxyacetic acid (MAA). nih.gov

In the case of TGEE and its surrogate TGME, the production of their respective primary acidic metabolites (EEEA and MEEAA) is the dominant metabolic pathway. oecd.orgresearchgate.net However, it is the formation of smaller, more toxic metabolites via ether bond cleavage that has been linked to specific toxicological endpoints at high doses. Studies with TGME and diethylene glycol methyl ether (DEGME) found that the small amounts of MAA produced could explain the reproductive effects seen at high doses in animal studies. researchgate.netnih.gov This suggests that while EEEA would be the primary biomarker of TGEE exposure, the presence and quantity of metabolites like ethoxyacetic acid (EAA) could be more directly correlated with certain toxicological risks, drawing parallels from the known toxicity of shorter-chain glycol ethers.

Currently, there is a lack of direct studies correlating specific concentrations of TGEE metabolites with toxicological endpoints in humans. Risk assessments often rely on data from surrogate chemicals and animal studies to establish these links. oecd.orgepa.gov

Table of Mentioned Compounds

Compound Name Abbreviation
This compound TGEE
2-(2-(2-ethoxyethoxy)ethoxy)acetic acid EEEA
Triethylene glycol monomethyl ether TGME
2-[2-(2-methoxyethoxy)ethoxy] acetic acid MEEAA
Triethylene glycol TEG
Diethylene glycol methyl ether DEGME
Ethoxyacetic acid EAA
Methoxyacetic acid MAA
2-Ethoxyethanol

Advanced Analytical Methodologies for Triethylene Glycol Monoethyl Ether Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of Triethylene glycol monoethyl ether, enabling its separation from complex matrices and accurate quantification.

Gas Chromatography (GC) and Coupled Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. nih.gov In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. atamanchemicals.com For the analysis of glycol ethers, including TEGMEE, GC is often coupled with a mass spectrometer (MS), a technique known as GC-MS. dtic.mil

GC-MS provides both qualitative and quantitative information. The retention time in the GC column helps in the initial identification of the compound, while the mass spectrometer provides a unique fragmentation pattern, or "mass spectrum," that acts as a chemical fingerprint for definitive identification. In the analysis of fuel system icing inhibitors, for example, a GC-MS method was employed where the selective ion mode of the detector was used to monitor specific ions (m/z 45, 59, and 89) that are characteristic of both Diethylene glycol monomethyl ether (DiEGME) and Triethylene glycol monomethyl ether (TriEGME), allowing their peaks to be resolved from other fuel components. dtic.mil This highlights the ability of GC-MS to analyze TEGMEE even in complex mixtures.

The choice of the GC column's stationary phase is critical for achieving good separation. For instance, polar stationary phases are commonly used for the analysis of polar compounds like glycol ethers. atamanchemicals.com A study on the analysis of alcohol ethoxylation products utilized a combined column packing with two different stationary phases (OV-225 and OV-17) to achieve effective separation of various ethylene (B1197577) glycols and their monoethers, including TEGMEE. uw.edu.pl

Table 1: GC and GC-MS Parameters for this compound Analysis

ParameterValue/DescriptionSource
Technique Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS) nih.govdtic.mil
Detector Mass Spectrometer (MS), Flame Ionization Detector (FID) dtic.miluw.edu.pl
Selective Ions (for MS) m/z 45, 59, 89 dtic.mil
Stationary Phase Polar phases, OV-225, OV-17 atamanchemicals.comuw.edu.pl
Application Quantification in fuel, analysis of ethoxylation products dtic.miluw.edu.pl

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-performance liquid chromatography (HPLC) is another essential technique for the analysis of this compound, particularly for less volatile derivatives or when analyzing samples that are not suitable for GC. google.com HPLC separates compounds based on their affinity for the stationary and mobile phases.

When coupled with mass spectrometry (LC-MS), it becomes a highly sensitive and specific analytical tool. googleapis.com LC-MS is capable of quantifying various compounds, including TEGMEE, in a range of matrices. researchgate.net For instance, in the analysis of disazo-dye compositions, HPLC was used to determine the ratio of different dyes, with the potential to include glycol ethers like TEGMEE in the ink formulations. google.com The selection of the column packing, such as ODS (octadecyl silane), and the composition of the elution solution are critical for achieving the desired separation. google.com

Headspace Analysis and Other Sample Introduction Methods

Headspace analysis is a sample introduction technique often used in conjunction with GC for the analysis of volatile organic compounds (VOCs) in solid or liquid samples. google.com.pg In this method, the sample is sealed in a vial and heated, allowing the volatile components, including any TEGMEE present, to partition into the gas phase (the headspace) above the sample. A portion of this headspace gas is then injected into the GC for analysis. This technique is particularly useful for minimizing matrix effects and concentrating volatile analytes.

The phase ratio variation (PRV) method, based on headspace gas chromatography, has been used to determine partitioning coefficients of organic solutes. acs.org This demonstrates the utility of headspace techniques in studying the physicochemical properties of compounds like TEGMEE.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for elucidating the molecular structure and confirming the identity of this compound.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. lookchem.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting IR spectrum shows absorption bands that are characteristic of the functional groups within the molecule. For this compound, key characteristic absorptions would include those for the hydroxyl (-OH) group and the ether (C-O-C) linkages. While specific spectral data for TEGMEE was not detailed in the provided search results, the general applicability of IR spectroscopy for the structural characterization of related compounds like macrocycles containing oligoethylene glycol chains is well-established. lookchem.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and obtaining structural information about a compound through its fragmentation pattern. lookchem.com In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

The molecular ion peak in the mass spectrum provides the molecular weight of the compound. For this compound (C8H18O4), the calculated molecular weight is approximately 178.23 g/mol . nih.gov

The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, provides valuable clues about the molecule's structure. The fragmentation of oligoethylene glycol chains, for example, is characterized by the cleavage of the numerous ethereal bonds, leading to a series of fragment ions separated by 44 atomic mass units (corresponding to the C2H4O unit). lookchem.com In the analysis of brake wear emissions, proton-transfer-reaction mass spectrometry (PTR-MS) identified a compound with m/z 207.156, which was attributed to protonated triethylene glycol monobutyl ether, a related compound, showcasing the utility of MS in identifying specific glycol ethers. rsc.org Fast Atom Bombardment (FAB) is another ionization technique used in mass spectrometry that can provide information about the molecular weight and fragmentation of compounds like TEGMEE. lookchem.com

Table 2: Mass Spectrometry Data for this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation InformationIonization TechniqueSource
This compoundC8H18O4178.23Fragmentation of ether linkagesElectron Impact (EI), Fast Atom Bombardment (FAB) nih.govlookchem.com
Triethylene glycol monomethyl etherC7H16O4164.20-Not Specified nih.gov
Protonated triethylene glycol monobutyl etherC10H23O4+~207.156Identified by m/zProton-Transfer-Reaction (PTR-MS) rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This non-destructive technique provides detailed information about the molecule's atomic arrangement by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR).

For this compound (C₈H₁₈O₄), ¹H NMR spectroscopy confirms the presence and connectivity of the different proton environments within the molecule. chemicalbook.comnih.gov The spectrum typically displays characteristic signals for the ethyl group's methyl (CH₃) and methylene (B1212753) (CH₂) protons, as well as multiple overlapping signals for the methylene protons of the ethylene glycol units and a distinct signal for the terminal hydroxyl (-OH) proton. The integration of these signals provides a quantitative measure of the relative number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings, confirming the sequence of the ether linkages.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a distinct signal for each unique carbon atom in the molecule. nih.govchemicalbook.com This is particularly useful for confirming the carbon backbone of the triethylene glycol chain and the ethyl group. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the local electronic environment, making NMR a powerful method for identifying impurities. The presence of unexpected signals can indicate residual starting materials, by-products from synthesis, or degradation products. By comparing the integral of impurity signals to that of the main compound signals, a quantitative assessment of purity can be achieved.

Below are typical predicted chemical shifts for this compound. Actual values may vary slightly based on the solvent and experimental conditions.

Interactive Table 1: Predicted NMR Chemical Shifts for this compound

Atom Type Nucleus Chemical Shift (ppm) Multiplicity
CH₃-CH₂-O-¹H~1.2Triplet
CH₃-CH₂-O-¹H~3.5Quartet
-O-CH₂-CH₂-O-¹H~3.6-3.7Multiplet
-CH₂-OH¹H~3.7Triplet
-OH¹HVariableSinglet
CH₃ -CH₂-O-¹³C~15N/A
CH₃-CH₂ -O-¹³C~66N/A
-O-CH₂ -CH₂ -O-¹³C~70-73N/A
-CH₂ -OH¹³C~61N/A

Note: Data compiled from publicly available spectral databases. chemicalbook.comnih.govchemicalbook.com Multiplicity refers to the splitting pattern in ¹H NMR.

Sample Preparation and Matrix Effects in Environmental and Biological Samples

Extraction and Enrichment Techniques for Trace Analysis

Analyzing trace levels of this compound in complex environmental (e.g., water) and biological (e.g., serum, blood) samples necessitates effective sample preparation to isolate and concentrate the analyte from interfering matrix components. iupac.org The primary goals are to remove substances that could interfere with the analysis and to increase the analyte's concentration to a level detectable by the analytical instrument. nih.gov

Liquid-Liquid Extraction (LLE) is a conventional technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. elementlabsolutions.com For a hydrophilic compound like this compound, modifications such as "salting out" can be employed. elementlabsolutions.com Adding a high concentration of salt (e.g., sodium sulfate) to the aqueous sample reduces the solubility of the glycol ether, driving it into the organic phase and improving extraction efficiency. elementlabsolutions.com

Solid-Phase Extraction (SPE) is a more modern and widely used technique that offers advantages in terms of reduced solvent consumption, higher enrichment factors, and potential for automation. nih.govmdpi.com In SPE, the sample is passed through a cartridge containing a solid sorbent. The choice of sorbent is critical and depends on the analyte's properties. For polar compounds like glycol ethers, polymeric sorbents are often effective. nih.gov The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a small volume of a strong solvent. youtube.comyoutube.com

Other advanced microextraction techniques that minimize solvent use include Solid-Phase Microextraction (SPME) and Stir-Bar Sorptive Extraction (SBSE) , which involve adsorbing the analyte onto a coated fiber or stir bar, respectively. nih.govmdpi.comDispersive Liquid-Liquid Microextraction (DLLME) uses a mixture of an extraction solvent and a disperser solvent injected into the aqueous sample to create a fine emulsion, enabling rapid analyte transfer into the extraction solvent. mdpi.com

Interactive Table 2: Overview of Extraction Techniques for Trace Analysis

Technique Principle Advantages Considerations
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquids. elementlabsolutions.comSimple, well-established.Can be labor-intensive, requires significant solvent volumes, potential for emulsion formation. iupac.org
Solid-Phase Extraction (SPE)Partitioning between a solid sorbent and a liquid sample. mdpi.comHigh enrichment, low solvent use, automation-friendly. nih.govSorbent selection is critical; potential for sorbent clogging with complex matrices. nih.gov
Solid-Phase Microextraction (SPME)Adsorption/absorption of analytes onto a coated fiber. mdpi.comSolvent-free, integrates sampling and enrichment. nih.govFiber capacity and durability can be limiting.
Stir-Bar Sorptive Extraction (SBSE)Sorptive extraction onto a polymer-coated magnetic stir bar. mdpi.comHigh enrichment for certain analytes, solventless.Primarily suited for less polar to semi-polar compounds.

Matrix Interference and Method Validation in Complex Samples

The analysis of this compound in complex samples is often complicated by matrix effects . These occur when components of the sample matrix other than the analyte alter the analytical signal, leading to inaccurate quantification. chromatographyonline.comarborassays.com In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix components can cause ion suppression or enhancement, where the analyte's signal is artificially decreased or increased, respectively. drawellanalytical.comresearchgate.net For example, proteins and lipids in blood or humic acids in surface water can co-extract with the analyte and interfere with the ionization process in the mass spectrometer's source. arborassays.comresearchgate.net

To ensure the reliability and accuracy of analytical results, a rigorous method validation is essential. woah.org Validation demonstrates that an analytical method is suitable for its intended purpose. Key validation parameters include:

Selectivity/Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. woah.org

Linearity : The demonstration that the analytical response is directly proportional to the analyte concentration over a specific range. woah.org

Accuracy : The closeness of the measured result to the true value, often assessed by analyzing spiked samples with known concentrations. woah.org

Precision : The degree of agreement among repeated measurements of the same sample, expressed as repeatability (within-run) and intermediate precision (between-run). woah.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. researchgate.net

A multi-laboratory verification study by the U.S. EPA for a method to detect several glycols, including Triethylene Glycol, in drinking water highlighted the importance of validation. epa.gov The study assessed method performance across different laboratories and water matrices, examining bias, precision, and the absence of deleterious matrix effects to confirm the method's efficacy. epa.gov Mitigating matrix effects can be achieved through effective sample cleanup (e.g., SPE), sample dilution, or the use of matrix-matched calibration standards or stable isotopically labeled internal standards. chromatographyonline.comdrawellanalytical.com

Standardization of Collection and Storage Protocols for Biomonitoring

The reliability of biomonitoring data for this compound is fundamentally dependent on the integrity of the collected samples. Therefore, the standardization of protocols for sample collection, handling, and storage is a critical prerequisite for obtaining accurate and comparable results. iupac.org The entire analytical process, from the moment of collection, must be carefully controlled to prevent systematic errors. iupac.org

Key considerations for standardization include:

Collection Containers : The choice of container material is crucial to prevent contamination or loss of the analyte. For organic trace analysis, glass or high-quality metal containers are generally preferred over plastics, which may leach interfering compounds or adsorb the analyte. iupac.org

Storage Temperature : To minimize degradation or volatilization of the analyte, biological samples are typically frozen shortly after collection and stored at low temperatures (e.g., -20°C or -80°C) until analysis.

Analyte Stability : The stability of this compound in the specific biological matrix (e.g., plasma, urine) under the chosen storage conditions must be verified. woah.org This often involves conducting stability studies, including freeze-thaw cycle experiments, where samples are subjected to repeated freezing and thawing (e.g., three cycles) to simulate typical handling procedures and ensure the analyte concentration remains unchanged. woah.org

Holding Time : A maximum holding time—the period from collection to analysis during which the analyte is stable—should be established and adhered to.

By implementing and documenting standardized protocols, laboratories can ensure the consistency and validity of biomonitoring data, which is essential for accurate exposure assessment and regulatory decision-making.

Regulatory Science, Risk Assessment, and Policy Implications of Triethylene Glycol Monoethyl Ether

Hazard Identification and Dose-Response Assessment Methodologies

The risk assessment of Triethylene Glycol Monoethyl Ether (TGEE) involves a multi-faceted approach to identify potential hazards and characterize the relationship between exposure and adverse health effects. This process relies on established toxicological principles and methodologies to derive health-protective guidance values.

Development of Reference Concentrations (RfC) and Reference Doses (RfD)

A Reference Dose (RfD) is an estimate of a daily oral exposure to the human population that is likely to be without an appreciable risk of deleterious effects during a lifetime cdc.govtera.org. A Reference Concentration (RfC) is a similar estimate for continuous inhalation exposure cdc.gov. The development of these values is a critical component of risk assessment, typically involving the identification of a critical study and a no-observed-adverse-effect level (NOAEL) or lowest-observed-adverse-effect level (LOAEL), to which uncertainty factors are applied cdc.gov.

For this compound (CASRN 112-50-5), the United States Environmental Protection Agency (U.S. EPA) has not established a Reference Dose for chronic oral exposure. epa.gov Similarly, the health effects data for TGEE have been deemed inadequate for the derivation of an inhalation RfC. epa.gov The U.S. EPA's Integrated Risk Information System (IRIS) indicates a "NOT VERIFIABLE" status for the inhalation RfC, signifying that the database at the time of review was insufficient. epa.gov This is primarily due to a complete lack of subchronic or chronic studies for TGEE across any exposure route in both humans and laboratory animals. epa.gov

Table 1: Status of U.S. EPA IRIS Health Hazard Assessments for this compound

Assessment TypeSubstance NameCASRNStatusLast Revised
Oral RfDThis compound112-50-5Not evaluated-
Inhalation RfCThis compound112-50-5Qualitative discussion; Not Verifiable09/01/1994

Source: U.S. EPA Integrated Risk Information System (IRIS) epa.gov

Derivation of Biomonitoring Equivalents (BEs)

Biomonitoring Equivalents (BEs) are defined as the concentration of a chemical or its metabolite in a biological medium (such as blood or urine) that is consistent with existing exposure guidance values like an RfD or RfC. nih.govnih.gov BEs serve as a screening tool to help interpret human biomonitoring data within a public health risk context. nih.govnih.gov The derivation process involves using pharmacokinetic data to relate the external exposure guidance value to an internal biomarker concentration. tera.org

For the broader category of glycol ethers, methodologies for deriving BEs have been developed. nih.govglycol-ethers.eu These efforts often utilize derived no-effect levels (DNELs) established under regulations such as the European Union's REACh (Registration, Evaluation, Authorisation and Restriction of Chemicals). nih.gov Studies on selected E-series glycol ethers have established urinary mass excretion fractions for their acetic acid metabolites, which is a key parameter in developing BEs for inhalation exposures. nih.gov However, specific Biomonitoring Equivalents for this compound have not been established, which is consistent with the lack of underlying RfD or RfC values.

Structure-Activity Relationships (SAR) in Risk Prediction

Structure-Activity Relationship (SAR) analysis is a toxicological tool that relates the chemical structure of a substance to its biological activity. researchgate.netnih.gov In risk prediction, SAR models are used to identify potential hazards of a chemical by comparing its structure to those of other well-studied compounds with known toxicities. researchgate.netnih.gov

While some glycol ethers are recognized as reproductive and developmental toxicants, the U.S. EPA has concluded that a concentration-response assessment for TGEE based on SAR is not recommended at this time. epa.gov This determination is based on the lack of inhalation data for TGEE and insufficient evidence of toxicological and pharmacokinetic similarities between TGEE and other glycol ethers, such as ethylene (B1197577) glycol ethyl ether. epa.gov The absence of adequate data prevents reliable extrapolation of toxicity from structurally related compounds to predict the risk associated with TGEE. epa.gov

Occupational and Environmental Exposure Assessment Strategies

Assessing exposure to TGEE in both workplace and environmental settings requires robust monitoring and measurement strategies to quantify its presence and understand its movement through various media.

Monitoring and Measurement Techniques for Workplace Environments

Workplace monitoring for glycol ethers, including TGEE, typically involves collecting air samples to assess inhalation exposure. Standardized methods developed by agencies like the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) are often employed. cdc.govosha.gov

A common technique for sampling volatile organic compounds involves drawing a known volume of workplace air through a sorbent tube, which traps the chemical. cdc.govosha.govrsc.org Coconut shell charcoal is a frequently used sorbent material for many glycol ethers. osha.gov Following sample collection, the tubes are sent to a laboratory for analysis. The trapped analytes are desorbed using a solvent, and the resulting solution is analyzed, typically by gas chromatography (GC) with a flame ionization detector (FID). osha.gov

Table 2: General Workplace Air Monitoring Approach for Glycol Ethers

StepTechniqueDescription
Sampling Solid Sorbent TubeA calibrated personal sampling pump draws air through a tube containing a sorbent material (e.g., coconut shell charcoal) to adsorb the chemical vapors. cdc.govosha.gov
Sample Preparation Solvent DesorptionThe sorbent is transferred to a vial, and a solvent (e.g., 95/5 methylene (B1212753) chloride/methanol) is added to extract the analyte. osha.gov
Analysis Gas Chromatography (GC)An aliquot of the desorbed sample is injected into a GC, which separates the components of the mixture. A detector, such as a Flame Ionization Detector (FID), is used for quantification. osha.gov

This methodology allows for the determination of time-weighted average (TWA) concentrations, which can be compared to occupational exposure limits.

Environmental Monitoring and Contamination Pathways

This compound's physical and chemical properties, such as its high water solubility, influence its fate and transport in the environment. inchem.org Glycol ethers as a class have been identified as groundwater contaminants, often associated with plumes from landfills that have received mixed industrial and household waste. starksummit.org Their propensity to migrate rapidly in groundwater makes them a potential concern for drinking water sources. starksummit.orgnih.gov

Environmental monitoring for TGEE involves the collection of samples from various media, such as water and soil. Analytical methods for detecting glycol ethers in groundwater include direct aqueous injection into a gas chromatograph/mass spectrometer (GC/MS). starksummit.org However, this method can have high detection limits. starksummit.org More sensitive techniques have been developed that involve a salting-out step, followed by derivatization and analysis using capillary gas chromatography with an electron capture detector. starksummit.org These advanced methods allow for the detection of glycol ethers at much lower concentrations, which is crucial for assessing potential risks to the general population through environmental pathways. starksummit.org

Modeling of Exposure Scenarios and Population-Level Assessment

The assessment of population-level risk from this compound (TGEE) involves modeling various exposure scenarios based on its use in industrial applications and consumer products. Due to its use as a solvent in paint stripping formulations, a component of hydraulic brake fluid, and a dye carrier in textile processes, both occupational and consumer exposure pathways are considered. epa.govepa.gov

For population-level assessments, regulatory bodies like Health Canada have evaluated TGEE as part of a broader "Ethylene Glycol Ethers Group". canada.ca These assessments derive exposure estimates based on the concentration of the substance in consumer products such as paints, coatings, and household cleaners. canada.cacanada.ca For instance, screening assessments have concluded that for ethylene glycol ethers, environmental media and food are not significant sources of exposure to the general Canadian population; instead, the focus is on exposure from the use of consumer products. canada.cacanada.ca

Exposure modeling for chemicals like TGEE, particularly in spray applications, is a complex area. Models range from data-based ones, which are highly specific to the measured scenario, to more abstract models like the ECETOC Targeted Risk Assessment (TRA) tool, which is widely used for regulatory submissions such as REACH. mdpi.com These models consider factors like vapor pressure, duration of use, and application method to estimate inhalation and dermal exposure levels. mdpi.com For glycol ethers, physiologically based pharmacokinetic (PBPK) models have also been developed to perform interspecies extrapolation and assess intraspecies variation, aiding in the derivation of occupational exposure limits (OELs). oup.com However, a specific data gap has been noted for TGEE regarding the lack of pharmacokinetic data, which hinders route-to-route extrapolation. epa.govepa.gov

International Regulatory Frameworks and Testing Programs

This compound is recognized as a High Production Volume (HPV) chemical. In the United States, HPV chemicals are those manufactured or imported in quantities of one million pounds or more per year. grist.orgwikipedia.orgepa.govepa.gov TGEE was included in the U.S. Environmental Protection Agency's (EPA) HPV Challenge Program, an initiative started in 1998 to gather basic screening-level hazard data on these widely used chemicals. grist.orgepa.govepa.govfederalregister.gov

This program operates in a manner consistent with the Organisation for Economic Co-operation and Development (OECD) HPV Chemicals Programme. epa.govfederalregister.gov The OECD program also uses production volume as a primary criterion for prioritizing existing chemicals for investigation, defining HPV chemicals as those produced at over 1,000 metric tons per year in at least one member country. wikipedia.org Data on TGEE and related high-boiling ethylene glycol ethers have been compiled and reviewed under the OECD's Screening Information Data Set (SIDS) program, which provides a baseline of health and environmental effects information. oecd.org The American Chemistry Council, representing industry sponsors, volunteered a number of ethylene glycol ethers, including TGEE, for the SIDS program. oecd.org

Under the authority of the Toxic Substances Control Act (TSCA), the EPA can issue testing consent orders to require manufacturers to develop data on chemical substances. epa.govepa.gov this compound, along with the related compounds triethylene glycol monomethyl ether (TGME) and triethylene glycol monobutyl ether (TGBE), was subject to such an enforceable Testing Consent Order. epa.govepa.gov This action was prompted by the TSCA Interagency Testing Committee's (ITC) designation of these chemicals for priority testing. epa.gov

The consent order, signed with five manufacturers, mandated the performance of specific toxicological tests with TGME as a representative for the group. epa.govepa.govepa.gov The required tests were designed to assess potential risks to human health, and the data generated would be used to determine if further testing of TGEE or TGBE was necessary. epa.gov The order specified tests including developmental neurotoxicity testing to be performed in rats. gpo.govgovinfo.gov

The global harmonization of chemical hazard classification for this compound is addressed through frameworks like the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The International Chemical Safety Card (ICSC) for TGEE provides a classification according to UN GHS Criteria. inchem.org While specific GHS classifications can vary by jurisdiction, the system provides a standardized approach to communicating hazards on labels and safety data sheets. For example, some suppliers have classified related substances, like Triethylene glycol dimethyl ether, under the European Union's CLP regulation (Classification, Labelling and Packaging), which implements the GHS, noting hazards such as serious eye irritation. ondemand.com This move towards harmonization aims to ensure a consistent level of protection for workers and consumers globally.

Current Regulatory Status and Identified Data Gaps

This compound is subject to various regulatory classifications and hazard designations globally. It is considered a hazardous substance according to the U.S. OSHA Hazard Communication Standard (29 CFR 1910.1200). scbt.com The International Chemical Safety Card (ICSC) notes that the substance is combustible. inchem.org

Specific hazard classifications from different sources are summarized in the table below.

Classification/HazardDescriptionSource
Physical Hazards Combustible LiquidICSC
Health Hazards Considered a hazardous substance by OSHA 29 CFR 1910.1200. scbt.comSanta Cruz Biotechnology
May cause dryness or cracking of the skin upon repeated exposure. inchem.orgICSC
Not classified as a skin irritant in animal models, but prolonged contact may cause temporary discomfort. scbt.comSanta Cruz Biotechnology
Not expected to cause respiratory irritation from inhalation at ambient temperatures. scbt.comSanta Cruz Biotechnology
Environmental Hazards Harmful to aquatic organisms. scbt.comSanta Cruz Biotechnology

A significant data gap identified by the U.S. EPA is the lack of developmental toxicity data for TGEE. epa.gov This is a concern because other members of the glycol ether class are known to be reproductive and developmental toxicants. epa.govepa.gov Additionally, a lack of subchronic or chronic studies by any route of exposure has been noted, which, combined with the absence of pharmacokinetic data, prevents a comprehensive risk assessment, including route-to-route extrapolation. epa.govepa.gov

Adequacy of Existing Toxicological and Ecotoxicological Data

The existing toxicological and ecotoxicological database for this compound (TGEE) is insufficient for a comprehensive risk assessment, particularly concerning chronic human health effects. While some data on acute toxicity and ecotoxicity are available, significant gaps remain, hindering the derivation of regulatory health benchmarks.

The United States Environmental Protection Agency (U.S. EPA) has determined that the available health effects data for TGEE are inadequate for the derivation of an inhalation Reference Concentration (RfC). epa.govepa.gov The primary deficiency is a complete lack of subchronic or chronic studies in laboratory animals or humans through any route of exposure. epa.gov This absence of long-term toxicity data is a critical gap. Furthermore, there is a specific lack of developmental toxicity data, which is a significant concern as other members of the glycol ether class are recognized reproductive and developmental toxicants. epa.govecetoc.orgcdc.gov

Acute toxicity data indicate a low level of immediate hazard. The oral LD50 in rats is reported as 10.6 g/kg, and the dermal LD50 in rats is 8.2 g/kg. epa.gov Skin irritation studies on humans showed that undiluted TGEE produced reactions ranging from very slight to mild. epa.gov However, these acute data points are insufficient for evaluating the risks associated with repeated or long-term exposure.

From an ecotoxicological perspective, some data are available to characterize the risk to aquatic organisms. Studies indicate that TGEE is not highly toxic to fish on an acute basis. nih.gov The compound is also expected to biodegrade in the environment. nih.govscbt.com While these data provide a preliminary understanding of the environmental fate and effects, a more comprehensive dataset, including chronic toxicity studies on a range of aquatic organisms, would be necessary for a complete environmental risk assessment.

Table 1: Summary of Available Toxicological Data for this compound

EndpointSpeciesRouteValueClassification/ResultReference
Acute Oral Toxicity (LD50)RatOral10.6 g/kgLow Toxicity epa.gov
Acute Dermal Toxicity (LD50)RatDermal8.2 g/kgLow Toxicity epa.gov
Skin IrritationHumanDermal0.03 mL (undiluted)Very slight to mild irritation epa.gov
Subchronic/Chronic ToxicityN/AN/ANo Data AvailableData Gap epa.gov
Developmental ToxicityN/AN/ANo Data AvailableData Gap epa.gov

Table 2: Summary of Available Ecotoxicological Data for this compound

EndpointSpeciesDurationValueResultReference
Acute Toxicity (LC50)Pimephales promelas (Fathead minnow)96 hours>10,000 mg/LNot highly toxic nih.gov
BiodegradationN/A5 to 20 days1% to 100%Expected to biodegrade nih.gov

Prioritization of Future Research for Regulatory Decision-Making

The significant data gaps in the toxicological profile of this compound necessitate a clear prioritization of future research to inform regulatory decision-making. The primary goal is to generate sufficient data to allow for a comprehensive assessment of risks to human health from chronic and developmental exposures.

Based on the U.S. EPA's evaluation, the most critical research needs are:

Subchronic and Chronic Toxicity Studies: There is a complete lack of data on the effects of repeated, long-term exposure to TGEE by any relevant route (oral, dermal, inhalation). epa.gov Conducting well-designed subchronic (e.g., 90-day) studies in rodents is a high priority. These studies would help identify target organs, characterize dose-response relationships, and establish a No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect Level (LOAEL) for deriving chronic health guidance values.

Developmental Toxicity Studies: Given that other glycol ethers are known developmental toxicants, evaluating the potential of TGEE to cause adverse effects on developing organisms is crucial. epa.govcdc.gov Standard developmental toxicity studies in a relevant animal model (e.g., rats or rabbits) are needed to assess the potential for teratogenicity and other embryotoxic effects. epa.gov

Pharmacokinetic Studies: Data on the absorption, distribution, metabolism, and excretion (ADME) of TGEE are lacking. epa.gov Such studies would be invaluable for understanding the potential metabolic pathways and for making meaningful comparisons to other, better-studied glycol ethers. This information is essential for determining whether structure-activity relationship (SAR) assessments or route-to-route extrapolations could be applied in the future. epa.gov

A key aspect of the regulatory strategy for TGEE involves leveraging data from related compounds. The U.S. EPA entered into a Testing Consent Order with manufacturers to perform toxicological tests on a structurally similar compound, Triethylene Glycol Monomethyl Ether (TGME). epa.gov The agency has deferred final decisions on further testing for TGEE until the results of the TGME studies are available. epa.gov This approach uses data from a chemical analog to inform the potential hazards of TGEE and to determine the necessity and scope of any required future testing.

Table 3: Prioritized Research Areas for this compound

Priority LevelResearch AreaRationale for PrioritizationRegulatory Implication
High Subchronic/Chronic Toxicity Studies (Oral, Dermal, Inhalation)Complete data gap; essential for assessing risks from long-term exposure. epa.govDerivation of chronic reference doses (RfD) and reference concentrations (RfC).
High Developmental Toxicity StudiesKnown hazard for the glycol ether class; critical data gap for protecting sensitive populations. epa.govAssessment of reproductive and developmental risks; setting protective exposure limits.
Medium Pharmacokinetic (ADME) StudiesLack of data prevents route-to-route extrapolation and robust SAR analysis. epa.govInforms the relevance of animal data to humans and the validity of cross-chemical comparisons.
Contingent Compound-Specific Testing based on TGME dataRegulatory decision to await data from a chemical analog to determine the need for further TGEE-specific tests. epa.govPotentially reduces animal testing while informing the need for targeted, substance-specific studies.

Advanced Research Applications and Functional Investigations of Triethylene Glycol Monoethyl Ether

Bio-macromolecular Interactions and Biophysical Studies

The distinct solvent properties of triethylene glycol monoethyl ether and related oligo(ethylene glycols) allow for their use in sophisticated biophysical techniques designed to probe the fundamental interactions and behaviors of proteins and nucleic acids.

Osmotic stress is a powerful technique used to understand the role of water in biomolecular interactions and stability. By adding inert solutes, known as osmolytes, to an aqueous solution, the chemical activity of water is reduced, creating an osmotic pressure. This pressure can influence conformational changes, binding equilibria, and the stability of macromolecules like proteins and DNA. The magnitude of these changes can provide quantitative information about the number of water molecules involved in a given process.

While large polymers like polyethylene (B3416737) glycol (PEG) are common osmolytes, smaller molecules are also employed. Research has utilized triethylene glycol (TEG), the parent compound of this compound, as an osmolyte to investigate its effect on the interaction between the minor groove binder Hoechst 33258 and calf thymus DNA (CtDNA). nih.gov Key findings from these studies include:

Altered DNA Stability: TEG was found to significantly lower the thermal stability of CtDNA, with a decrease in the melting temperature (ΔT_m_) of -16°C. nih.gov When the DNA was complexed with the Hoechst 33258 binder, the destabilizing effect was even more pronounced, with a ΔT_m_ of -37°C. nih.gov

Reduced Binding Affinity: The presence of TEG reduced the binding affinity of Hoechst 33258 to DNA from 4.75×10⁷ M⁻¹ to 0.16×10⁷ M⁻¹. nih.gov This change was associated with an increased uptake of approximately 74 water molecules, highlighting a significant alteration in the hydration dynamics of the binding process. nih.gov

These results demonstrate that short-chain ethylene (B1197577) glycols can dramatically alter the hydration landscape of biomolecular systems, thereby influencing stability and ligand-binding events. nih.gov

Cellular interiors are densely packed with macromolecules, creating a "crowded" environment that is very different from the dilute solutions typically used in laboratory experiments. This crowding can significantly impact protein folding, stability, and interactions through an "excluded volume effect," which entropically favors compact molecular states over extended ones.

To mimic this in vivo environment, researchers use inert molecules as crowding agents in biochemical assays. While high-molecular-weight polymers like PEG and Dextran are widely used, studies have also investigated the effects of their low-molecular-weight counterparts, such as ethylene glycol (EG). acs.org Research comparing the effects of different sizes of polyethylene glycols on protein stability has shown that both small molecules like EG and large polymers can stabilize proteins, but they may do so through different mechanisms. acs.org For instance, EG and smaller PEGs were found to stabilize the GB1 protein domain enthalpically, whereas the largest PEGs acted entropically. acs.org This suggests that even small, flexible molecules like this compound can influence protein stability by altering the properties of the solution, although they may not produce the same magnitude of excluded volume effects as large polymers. acs.orgresearchgate.net

Single-molecule fluorescence microscopy is a technique that allows for the real-time observation of individual biomolecules, providing deep insights into their dynamics and interactions. A major technical challenge is preventing the non-specific adsorption of proteins and other biomolecules to the microscope's glass surface, which can interfere with the measurement. nih.gov

To overcome this, surfaces are "passivated" with inert coatings. Self-assembled monolayers (SAMs) terminated with oligo(ethylene glycol) (OEG) groups are exceptionally effective for this purpose. nih.gov The mechanism behind this protein resistance is attributed to the formation of a tightly bound hydration layer on the OEG surface. This layer creates a strong repulsive force that prevents proteins from adsorbing. nih.gov Molecular dynamics simulations have quantified this effect, showing that the repulsive force from an OEG-terminated SAM is significantly stronger than that from a hydroxyl-terminated SAM and vastly greater than the attractive forces of a hydrophobic methyl-terminated SAM. nih.gov

Specifically, SAMs created from thiols with a tri(ethylene glycol) terminus—structurally analogous to the core of this compound—have been shown to be highly resistant to the non-specific adsorption of proteins like bovine serum albumin and trypsin. ohiolink.edu Furthermore, the methacrylate (B99206) derivative of this compound has been used to grow well-defined, thermosensitive polymer brushes on surfaces, demonstrating the utility of this specific monomer in creating functional, bio-inert coatings. acs.org

Material Science and Polymer Chemistry Applications

The chemical structure of this compound makes it an ideal building block for creating advanced polymers with tunable properties for applications in biomedicine and energy storage.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible. They are extensively researched for applications like drug delivery and tissue engineering, where they can serve as scaffolds that mimic the natural extracellular matrix (ECM).

Polymers made from oligo(ethylene glycol) methyl ether methacrylate (POEGMA) are particularly popular for creating "smart" hydrogels that respond to environmental stimuli like temperature. sigmaaldrich.comnih.gov The monomer this compound methacrylate, a direct derivative, can be polymerized via radical polymerization to form these advanced hydrogels. acs.org A study involving the closely related tri(ethylene glycol) monomethyl ether acrylate (B77674) demonstrated its use in synthesizing porous, thermoresponsive gels. nih.gov

The properties of these hydrogels can be precisely controlled:

Thermoresponsiveness: These hydrogels often exhibit a Lower Critical Solution Temperature (LCST), meaning they undergo a reversible transition from a soluble, swollen state to an insoluble, collapsed state as the temperature is raised. nih.gov This property is highly useful for creating injectable systems that are liquid at room temperature but form a gel at body temperature.

Table 1: Properties of Hydrogels Based on Oligo(ethylene glycol) Derivatives This table presents representative data compiled from various studies on oligo(ethylene glycol) methacrylate-based hydrogels to illustrate their tunable characteristics.

Property Controlling Factor(s) Observed Trend/Behavior Application Relevance
Swelling Ratio Monomer molecular weight, Catalyst amount Swelling directly correlates with monomer M_w and catalyst concentration. nih.gov Determines the hydrogel's capacity for water uptake and drug loading.
Viscoelasticity (G', G'') Monomer/Crosslinker fraction Storage modulus (G') and viscosity increase with higher monomer and crosslinker content. mdpi.com Defines the mechanical strength and suitability for tissue engineering scaffolds.
Lower Critical Solution Temperature (LCST) Ethylene glycol chain length, Salt concentration LCST can be tuned by monomer choice; it decreases with increasing salt concentration. nih.gov Enables the design of "smart" materials that respond to physiological conditions.

Solid-state batteries are a next-generation energy storage technology that promises enhanced safety and higher energy density compared to conventional lithium-ion batteries with liquid electrolytes. oaepublish.com Solid polymer electrolytes (SPEs) are a key component of this technology. An ideal SPE must exhibit high ionic conductivity, good mechanical strength, and a wide electrochemical stability window. youtube.com

The ether linkages in oligo(ethylene glycol) chains are particularly effective at solvating lithium ions (Li⁺) and facilitating their transport through the polymer matrix. ohiolink.edunih.gov this compound and its derivatives are used in several ways to create these electrolytes:

Polymer Host: Monomers like triethylene glycol dimethacrylate (TEGDMA) are polymerized to form a cross-linked network that acts as the solid host for the lithium salt. oaepublish.com

Plasticizer: Liquid oligo(ethylene glycol) ethers, such as tetraethylene glycol dimethyl ether (TEGDME), are added to a polymer matrix to increase the mobility of polymer chains and enhance ionic conductivity, creating a gel polymer electrolyte (GPE). nih.govohiolink.edu

Reagent for Electrolyte Synthesis: Triethylene glycol monomethyl ether has been explicitly identified as a reagent for preparing polymeric electrolytes for use in electrochemical devices like redox flow batteries. sigmaaldrich.com

The primary mechanism of ion transport in these systems involves the segmental motion of the flexible ethylene oxide chains, which allows the coordinated lithium ions to "hop" between ether oxygen sites. nih.gov Research has shown that incorporating these flexible chains into the electrolyte structure is crucial for achieving high ionic conductivity at room temperature. nih.gov

Table 2: Ionic Conductivity of Representative Polymer Electrolytes Incorporating Ethylene Glycol Ethers This table compiles data from various sources to illustrate the impact of ethylene glycol ether components on the performance of solid and gel polymer electrolytes.

Electrolyte System Ethylene Glycol Component Ionic Conductivity (S/cm) at Room Temp. Reference
PEO/LiClO₄ (Solid Polymer Electrolyte) Poly(ethylene oxide) ~10⁻⁸ mdpi.com
PEO/NaClO₄ + 5% nano-SiO₂ Poly(ethylene oxide) 1.10 x 10⁻⁶ mdpi.com
PEGDA-supported [Li(G4)][TFSI] (Ionogel) Poly(ethylene glycol) diacrylate & Tetraglyme 4.3 x 10⁻⁴ nih.gov
PAN/NaSCN (Gel Polymer Electrolyte) - 8.8 x 10⁻³ researchgate.net
PMMA/LE (Gel Electrolyte) - ~10⁻³ researchgate.net

Amphiphilic Block Copolymers and Surfactant Derivatives

This compound (TGMEE) is a valuable hydrophilic component in the creation of sophisticated amphiphilic block copolymers and surfactant molecules. Its well-defined structure, featuring a specific ethylene oxide chain length and a terminal hydroxyl group, makes it an excellent starting point for designing molecules with customized self-assembly characteristics.

Scientists have successfully synthesized innovative thermoresponsive amphiphilic block copolymers using TGMEE. For example, block copolymers composed of poly(this compound acrylate) and polystyrene have been developed. These copolymers display compelling behaviors in aqueous solutions, where they form micelles consisting of a polystyrene core surrounded by a hydrated corona of poly(this compound acrylate). The dimensions and aggregation patterns of these micelles are responsive to changes in the relative lengths of the polymer blocks and the ambient temperature.

Additionally, TGMEE is a precursor in the synthesis of a range of nonionic surfactants. The chemical modification of its terminal hydroxyl group allows for the creation of diverse surfactant structures. The esterification of TGMEE with fatty acids, for instance, yields surfactants with different hydrophilic-lipophilic balance (HLB) values, rendering them suitable for a variety of uses, including as emulsifiers, detergents, and wetting agents. The ether bonds within the TGMEE structure impart chemical stability, especially in acidic or basic conditions.

The self-organization of these TGMEE-based surfactants in water results in the formation of various aggregate structures, such as micelles and liquid crystals. The critical micelle concentration (CMC), which is the concentration at which micelles begin to form, and the shape of the resulting aggregates are dictated by the surfactant's molecular design, particularly the lengths of the hydrophobic alkyl chain and the hydrophilic polyethylene glycol chain derived from TGMEE.

Chemical Synthesis and Reaction Mechanism Studies

Reaction Pathways for Ether and Ester Formation

The chemical utility of this compound is largely defined by its terminal hydroxyl group, which readily participates in reactions to form ethers and esters.

Etherification: The creation of new ether compounds from TGMEE is commonly achieved through the Williamson ether synthesis. This process involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to create a more reactive alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide in an S_N2 reaction to form the desired diether product. Optimizing reaction conditions like the choice of base, solvent, and temperature is crucial for maximizing the yield and preventing unwanted side reactions.

Esterification: TGMEE can be converted to esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. A common laboratory and industrial method is the Fischer esterification, which involves heating TGMEE with a carboxylic acid in the presence of an acid catalyst. As this is an equilibrium reaction, water is continuously removed to shift the equilibrium towards the formation of the ester. For faster and more complete conversions, acyl chlorides or anhydrides are often used, typically with a non-nucleophilic base to neutralize the acidic byproducts.

These synthetic routes are fundamental for modifying TGMEE for its integration into a wide array of products, including surfactants, polymers, and plasticizers.

Investigation of Peroxide Formation and Stabilization Strategies

Similar to other ethers, this compound is susceptible to the formation of potentially explosive peroxides when exposed to atmospheric oxygen and light. The underlying mechanism involves the abstraction of a hydrogen atom from a carbon atom adjacent to an ether oxygen, which generates a free radical. This radical can then react with molecular oxygen to form a hydroperoxide. The accumulation of these peroxide compounds presents a significant safety risk.

Research has identified several effective methods for stabilizing glycol ethers and preventing peroxide formation. A widely adopted strategy is the addition of antioxidants like butylated hydroxytoluene (BHT). These additives work by neutralizing the free radicals that initiate the peroxidation chain reaction. Storing TGMEE in sealed, opaque containers under an inert atmosphere, such as nitrogen or argon, is a highly effective preventative measure as it excludes the necessary components of oxygen and light. It is a critical safety protocol to regularly test for the presence of peroxides when handling and storing TGMEE, especially if the material has been stored for an extended period.

Compatibility Studies with Diverse Materials in Chemical Processing

The compatibility of this compound with various materials is a key factor in its application as a solvent and a chemical intermediate in industrial processes. Studies have demonstrated that TGMEE is compatible with a broad spectrum of materials frequently encountered in chemical processing environments.

Generally, it shows good compatibility with metals like stainless steel and carbon steel under standard operating temperatures and pressures. However, its interaction with certain polymers and elastomers can be more varied. For example, it has the potential to cause swelling or degradation in some types of rubber and plastics. Consequently, careful consideration must be given to the selection of materials for components such as gaskets, seals, and vessel linings. To ensure the long-term integrity of processing equipment, compatibility tests are often conducted under conditions that mimic the specific operational environment, including temperature and pressure.

Material Compatibility with this compound

MaterialCompatibility Rating
Stainless SteelExcellent
Carbon SteelGood
High-Density Polyethylene (HDPE)Good
Polypropylene (PP)Good
Natural RubberPoor
NeopreneFair

This table provides a general guide. The actual compatibility can be influenced by the specific grade of the material and the precise operating conditions.

Analytical Standards and Calibration in Advanced Scientific Instrumentation

Internal Calibration in Mass Spectrometry

In the discipline of mass spectrometry, this compound serves as a useful internal calibration standard. Its precise chemical formula (C₈H₁₈O₄) and corresponding monoisotopic mass provide a reliable reference point within a mass spectrum. When introduced into the mass spectrometer concurrently with a sample, the known mass of TGMEE enables the correction of any mass inaccuracies that might arise during the analytical run.

This application is especially valuable in high-resolution mass spectrometry, where highly accurate mass measurements are essential for determining the elemental composition of unknown substances. The presence of multiple oxygen atoms in the TGMEE molecule can also be beneficial in certain ionization techniques. Its suitable volatility and miscibility with common solvents used in mass spectrometry make it a practical choice for an internal calibrant across various analytical fields, including proteomics, metabolomics, and environmental analysis.

Stationary Phases in Gas Chromatography

This compound is identified as a polar stationary phase for gas chromatography (GC). youtube.com The polarity of a stationary phase is a primary determinant of its ability to separate components of a mixture, based on the principle that polar analytes will interact more strongly with a polar stationary phase. youtube.com The molecular structure of this compound, with its repeating ether linkages and terminal hydroxyl group, imparts a polar character, making it suitable for the separation of polar compounds. youtube.com

In gas-liquid chromatography, the stationary phase is a liquid coated on a solid support. The separation of volatile compounds is achieved based on their differential partitioning between the mobile gas phase and the liquid stationary phase. Polar stationary phases, like those based on polyethylene glycol (PEG), are effective for analyzing polar analytes. youtube.com While detailed performance data such as McReynolds constants for this compound are not as commonly published as for phases like PEG, its utility is noted in the field. youtube.com

The analysis of glycol ethers themselves, a class to which this compound belongs, often utilizes other types of polar stationary phases. For instance, robust methods for analyzing a wide range of glycol ethers have been developed using cyanopropylphenyl-based columns, which offer excellent resolution and faster run times compared to some traditional columns. restek.com These methods are crucial for monitoring glycol ethers in various applications and environmental samples. restek.com The selection of a specific stationary phase is always dependent on the analytes being targeted to achieve effective separation. youtube.com

Reference Standards for Environmental and Biological Analyses

This compound serves as a critical reference standard for the accurate identification and quantification of this compound in environmental and biological matrices. Its use as a standard is essential for methods developed to monitor its presence in various media, driven by its widespread use and potential for environmental release. nih.gov

The U.S. Environmental Protection Agency (EPA) has developed and verified analytical methods for detecting various glycols, including triethylene glycol, in drinking, surface, and ground water. epa.gov This focus is partly due to the use of glycols in hydraulic fracturing fluids, making their detection an indicator of potential water contamination. epa.gov The accurate quantification of this compound in such samples relies on the availability of certified reference materials for instrument calibration and method validation.

In analytical chemistry, particularly for chromatographic techniques, reference standards are indispensable. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for the analysis of glycol ethers. nih.govcdc.gov The mass spectrum of a reference standard provides a unique fragmentation pattern, or fingerprint, that allows for the unambiguous identification of the compound in a complex sample matrix. nih.gov The National Institute of Standards and Technology (NIST) and other databases maintain mass spectral libraries that include data for this compound, which are used for comparison. nih.govnist.gov

Below is a table summarizing experimental GC-MS data for this compound, which is fundamental to its role as a reference standard for qualitative analysis.

Table 1: Experimental GC-MS Data for this compound

Parameter Value / Data
Instrument HITACHI M-80
Ionization Mode Electron Ionization (EI)
Top 5 Mass-to-Charge (m/z) Peaks 45, 72, 73, 89, 59
Relative Abundance of Top 5 Peaks 99.99, 70.61, 53.08, 52.30, 43.18
Database Source MassBank of North America (MoNA)

Data sourced from PubChem. nih.gov

Furthermore, in quantitative analysis, a known concentration of the reference standard is used to create a calibration curve, against which the concentration of the analyte in a sample can be determined. For complex biological samples, methods often involve sample preparation steps like extraction and derivatization, followed by GC-MS analysis, where the reference standard is crucial for ensuring the accuracy and reliability of the results. cdc.gov While isotopically labeled standards are ideal, commercially available, high-purity standards like this compound are widely used for these applications. restek.com

Q & A

Q. How can researchers optimize the synthesis of TGEE for reproducible yields in academic settings?

Methodological Answer: TGEE is synthesized via the reaction of ethanol with ethylene oxide in a continuous, catalyst-driven process. Key parameters include:

  • Catalyst selection : Alkaline catalysts (e.g., NaOH) improve reaction rates but require neutralization post-synthesis to avoid side reactions .
  • Purification : Distillation under reduced pressure (e.g., 10–20 mmHg) isolates TGEE from co-products like diethylene glycol monoethyl ether. Purity >99% is achievable with fractional distillation .
  • Safety : Use closed systems to mitigate exposure to ethylene oxide (a carcinogen) and ensure proper venting for hydrogen gas byproducts .

Q. What criteria should guide solvent selection when using TGEE in polar reaction systems?

Methodological Answer: TGEE’s polarity and hydrogen-bonding capacity derive from its three ether oxygen atoms and terminal hydroxyl group. For solvent compatibility:

  • Polarity index : TGEE’s high polarity (similar to carbitol) makes it suitable for dissolving polar organics (e.g., dyes, resins). Test solubility via Hansen solubility parameters (δD, δP, δH) .
  • Temperature stability : Its high boiling point (256°C) allows use in reflux conditions. Validate thermal stability via thermogravimetric analysis (TGA) up to 200°C .
  • Co-solvent blending : Mix with water or ethanol to adjust polarity gradients for chromatography or extraction .

Q. What safety protocols are critical for handling TGEE in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods for vapor suppression (TGEE’s vapor pressure: 0.01 mmHg at 25°C) .
  • PPE : Nitrile gloves and goggles are mandatory; TGEE can cause mild skin/eye irritation .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent ether cleavage reactions .

Q. How can researchers accurately measure TGEE’s thermophysical properties for engineering applications?

Methodological Answer:

  • Density and viscosity : Use a vibrating-tube densimeter and rotational viscometer at 288–318 K. Reported density: ~1.02 g/cm³ at 298 K .
  • Speed of sound : Ultrasonic interferometry provides data for calculating compressibility, critical for hydraulic fluid formulations .
  • Hygroscopicity : Dynamic vapor sorption (DVS) analysis quantifies water uptake, which affects stability in humid environments .

Q. What methods assess TGEE’s environmental persistence and biodegradability?

Methodological Answer:

  • Aerobic degradation : Use OECD 301F manometric respirometry. TGEE shows ~23% theoretical BOD in 20 days, indicating moderate biodegradability .
  • Aquatic toxicity : Acute tests with Daphnia magna (EC50 >100 mg/L) suggest low toxicity .
  • Bioaccumulation : Estimated BCF (bioconcentration factor) of 3 in fish models implies minimal bioaccumulation risk .

Advanced Research Questions

Q. How can computational models predict TGEE’s behavior in multi-component electrolyte systems?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Parameterize TGEE’s structure (SMILES: CCOCCOCCO) using OPLS-AA force fields to study solvation dynamics in electrolytes .
  • DFT calculations : Analyze hydrogen-bonding interactions with water or ionic species (e.g., Li⁺) to optimize conductivity in battery electrolytes .
  • Phase diagrams : Use COSMO-RS models to predict solubility limits in ternary mixtures (e.g., TGEE/water/salt) .

Q. What role does TGEE play in enhancing solubility for redox-active species in flow batteries?

Methodological Answer:

  • Polarity modulation : TGEE’s oligoethylene glycol chain increases solubility of polarizable organics (e.g., 1,4-diaminoanthraquinones) by 30–50% compared to alkyl ethers .
  • Electrochemical stability : Cyclic voltammetry (0–1.5 V vs. Ag/AgCl) confirms TGEE’s inertness in acidic electrolytes, making it suitable for long-term cycling .
  • Viscosity trade-offs : Balance TGEE content (10–20 vol%) to avoid excessive viscosity (>5 cP) that reduces ion mobility .

Q. How can contradictory solubility data for TGEE in non-polar solvents be resolved?

Methodological Answer:

  • Method standardization : Re-evaluate literature data using consistent techniques (e.g., shake-flask method at 25°C) .
  • Hydrogen bonding analysis : FT-IR spectroscopy identifies TGEE’s –OH stretching (~3400 cm⁻¹) and ether C–O–C peaks (~1100 cm⁻¹), which dominate in polar solvents but are suppressed in hydrocarbons .
  • Ternary phase studies : Map miscibility gaps in TGEE/toluene/water systems to clarify partitioning behavior .

Q. What advanced techniques evaluate TGEE’s environmental impact in aquatic systems?

Methodological Answer:

  • QSPR models : Predict ecotoxicity using TGEE’s log Kow (-1.46) and molecular connectivity indices .
  • Mesocosm studies : Simulate TGEE degradation in sediment/water microcosms under varying oxygen levels .
  • Metabolite profiling : LC-MS identifies degradation products (e.g., diethylene glycol) to assess pathway completeness .

Q. How does TGEE’s molecular structure influence its performance as a plasticizer intermediate?

Methodological Answer:

  • Esterification kinetics : React TGEE with phthalic anhydride under acid catalysis (80–120°C). Monitor conversion via FT-IR (disappearance of –OH at ~3400 cm⁻¹) .
  • Chain flexibility : Compare glass transition temperatures (Tg) of TGEE-derived esters vs. commercial plasticizers using DSC. TGEE esters show Tg reductions of 15–20°C in PVC .
  • Leaching resistance : Accelerated aging tests (70°C, 85% RH) quantify plasticizer retention via weight loss measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.